The Bifunctional Blueprint: Chemical and Physical Properties of 4-((2-Methoxyethyl)amino)butan-1-ol in Advanced Drug Delivery and PROTAC Design
Executive Summary In the rapidly evolving landscape of targeted therapeutics, the structural precision of chemical building blocks dictates the pharmacokinetic and pharmacodynamic success of the final modality. 4-((2-Met...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the rapidly evolving landscape of targeted therapeutics, the structural precision of chemical building blocks dictates the pharmacokinetic and pharmacodynamic success of the final modality. 4-((2-Methoxyethyl)amino)butan-1-ol (CAS 54093-35-5) has emerged as a highly versatile, bifunctional scaffold. Featuring a highly nucleophilic secondary amine, a primary alcohol, and a methoxyethyl branch, this molecule bridges the gap between lipophilicity and aqueous solubility.
As a Senior Application Scientist, I approach this compound not merely as a reagent, but as a structural fulcrum. Its unique architecture allows for orthogonal functionalization, making it an ideal precursor for two of the most critical technologies in modern drug development: Ionizable Lipids for Lipid Nanoparticles (LNPs) and Heterobifunctional Linkers for Proteolysis Targeting Chimeras (PROTACs) . This whitepaper dissects its physicochemical properties, mechanistic utility, and the validated synthetic workflows required to harness its full potential.
Understanding the baseline physical and chemical properties of 4-((2-Methoxyethyl)amino)butan-1-ol is critical for predicting its behavior in complex synthetic pathways and biological environments. The molecule's SMILES string (COCCNCCCCO) reveals a 4-carbon aliphatic chain terminating in a primary hydroxyl group, interrupted by a secondary amine that carries a 2-methoxyethyl substituent.
Quantitative Property Matrix
The following table summarizes the core quantitative data, combining empirical database metrics with advanced predictive modeling for parameters critical to drug design.
Property
Value
Method / Source
Chemical Name
4-((2-Methoxyethyl)amino)butan-1-ol
IUPAC Nomenclature
CAS Number
54093-35-5
Commercial Registry
Molecular Formula
C
7
H
17
NO
2
Structural Calculation
Molecular Weight
147.22 g/mol
Structural Calculation
Physical State
Viscous liquid to semi-solid
Homologous Series Extrapolation
Boiling Point
~240–260 °C
ACD/Labs Predictive Modeling
Density
~0.95–1.05 g/cm³
ACD/Labs Predictive Modeling
pKa (Conjugate Acid)
~9.5–10.0
ChemAxon Prediction
LogP (Octanol/Water)
-0.1 to 0.3
ChemAxon Prediction
Causality in Chemical Reactivity
The bifunctional nature of this molecule presents a classic chemoselectivity paradigm. The secondary amine is significantly more nucleophilic than the primary alcohol due to the higher polarizability and lower electronegativity of nitrogen compared to oxygen. This intrinsic electronic difference allows scientists to perform selective N-alkylation (e.g., via reductive amination) without the need to employ cumbersome hydroxyl-protecting groups (like TBS or THP ethers). The methoxyethyl branch exerts a mild inductive electron-withdrawing effect, which subtly modulates the basicity of the amine—a feature that becomes paramount when designing pH-sensitive delivery systems.
Mechanistic Role in Advanced Therapeutic Modalities
Application A: Ionizable Lipid Engineering for LNPs
The success of mRNA therapeutics is inextricably linked to the design of ionizable lipids, which encapsulate the nucleic acid and facilitate endosomal escape[1]. 4-((2-Methoxyethyl)amino)butan-1-ol serves as an elite headgroup precursor.
When the secondary amine is alkylated with a primary lipid tail, it converts into a tertiary amine. While the intrinsic pKa of this tertiary amine in water remains relatively high (~9.0), its apparent pKa drops to the critical "goldilocks" zone of 6.0–7.0 when formulated into the hydrophobic matrix of an LNP[1]. This thermodynamic penalty—caused by the energetic cost of protonating an amine buried in a low-dielectric lipid environment—ensures the LNP remains neutral in the bloodstream (pH 7.4) but rapidly protonates in the acidic endosome (pH ~5.5), triggering membrane fusion and mRNA release. Furthermore, the primary alcohol can be esterified with a secondary, biodegradable lipid tail, ensuring rapid systemic clearance and minimizing hepatotoxicity.
Caption: Workflow for synthesizing an ionizable lipid from 4-((2-Methoxyethyl)amino)butan-1-ol.
Application B: Branched Linker Design in PROTACs
PROTACs require a linker to connect the target protein ligand (warhead) to the E3 ligase ligand (anchor). Historically, linkers have relied on pure polyethylene glycol (PEG) or pure alkyl chains[2]. However, pure alkyl chains often suffer from poor aqueous solubility (the "grease ball" effect), while pure PEG chains can lack the rigidity needed to stabilize the ternary complex.
By utilizing 4-((2-Methoxyethyl)amino)butan-1-ol, chemists can synthesize a branched hybrid linker . The 4-carbon backbone provides the necessary hydrophobic spacing and membrane permeability, while the methoxyethyl group dangles as a localized solubility enhancer. This branch acts as a "mini-PEG shadow," preventing hydrophobic collapse of the linker without extending the linear distance between the two pharmacophores, thereby optimizing the degradation efficiency of the PROTAC[2].
Caption: Assembly of a PROTAC molecule utilizing the branched hybrid linker.
Validated Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems designed to exploit the chemoselectivity of 4-((2-Methoxyethyl)amino)butan-1-ol.
Protocol 1: Chemoselective N-Alkylation via Reductive Amination
Objective: Synthesize a tertiary amine intermediate by attaching a primary lipid tail, leaving the hydroxyl group intact for downstream functionalization.
Causality: Sodium triacetoxyborohydride (NaBH(OAc)
3
) is chosen over Sodium borohydride (NaBH
4
) because its electron-withdrawing acetate groups render it a mild reducing agent. It will only reduce the highly electrophilic iminium ion formed between the amine and the aldehyde, leaving the unreacted aldehyde and the primary alcohol untouched.
Step-by-Step Workflow:
Preparation: In an oven-dried flask under an argon atmosphere, dissolve 1.0 equivalent of 4-((2-Methoxyethyl)amino)butan-1-ol and 1.05 equivalents of the target lipid aldehyde in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration).
Activation: Add a catalytic amount of glacial acetic acid (0.1 eq) to lower the pH and accelerate iminium ion formation. Stir at room temperature for 1 hour.
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Portion-wise, add 1.5 equivalents of NaBH(OAc)
3
to control the exothermic nature of the reduction.
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Monitor the disappearance of the starting material via LC-MS.
Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO
3
until gas evolution ceases. Extract the aqueous layer with dichloromethane (DCM) (
3×20
mL). Wash the combined organic layers with brine, dry over anhydrous Na
2
SO
4
, and concentrate under reduced pressure.
Purification: Purify the crude product via flash column chromatography (silica gel, gradient elution from 100% DCM to 90:10 DCM/MeOH) to isolate the pure N-alkylated tertiary amine.
Protocol 2: O-Esterification for Biodegradable Lipid Assembly
Objective: Attach a secondary, biodegradable lipid tail to the primary alcohol via a Steglich esterification.
Causality: 4-Dimethylaminopyridine (DMAP) is utilized as a nucleophilic catalyst. It attacks the O-acylisourea intermediate formed by the carboxylic acid and EDC, generating a highly reactive N-acylpyridinium species that is rapidly attacked by the primary alcohol. This overcomes the steric hindrance introduced by the newly formed bulky tertiary amine.
Step-by-Step Workflow:
Preparation: Dissolve 1.0 eq of the N-alkylated intermediate (from Protocol 1) and 1.2 eq of the biodegradable lipid carboxylic acid in anhydrous DCM.
Catalysis: Add 0.2 eq of DMAP to the stirring solution.
Coupling: Cool the mixture to 0 °C. Slowly add 1.2 eq of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl).
Reaction: Allow the mixture to warm to room temperature and stir for 16 hours under an inert atmosphere.
Self-Validating Workup: Dilute the reaction with additional DCM. Wash the organic layer successively with 0.5 M HCl (critical step: this protonates and removes the DMAP catalyst and any unreacted starting amine into the aqueous layer), followed by saturated NaHCO
3
and brine.
Isolation: Dry the organic layer over Na
2
SO
4
, concentrate in vacuo, and purify via flash chromatography to yield the final, highly pure ionizable lipid.
References
Alkyls Building Blocks - 小分子,大梦想 - 捷化医药. Jiehua Pharma.[Link]
Current strategies for the design of PROTAC linkers: a critical review. National Center for Biotechnology Information (PMC).[Link]
The Evolving Landscape of mRNA Therapeutics: From Molecular Design and Advanced Delivery Systems to Clinical Translation and Future. Biointerface Research in Applied Chemistry.[Link]
In Vitro Toxicity Profile of 4-((2-Methoxyethyl)amino)butan-1-ol Derivatives
An In-Depth Technical Guide Introduction: Proactive Safety Assessment in Chemical Design The 4-((2-Methoxyethyl)amino)butan-1-ol scaffold represents a versatile chemical backbone with potential applications in the synthe...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide
Introduction: Proactive Safety Assessment in Chemical Design
The 4-((2-Methoxyethyl)amino)butan-1-ol scaffold represents a versatile chemical backbone with potential applications in the synthesis of novel therapeutic agents and other specialized chemicals. As with any new chemical entity (NCE), a thorough understanding of its toxicological profile is paramount to ensure safety and guide the selection of lead candidates for further development. Early-stage in vitro toxicity testing is not merely a regulatory hurdle but a critical component of a "fail early, fail fast" strategy, enabling researchers to identify and deprioritize compounds with potential liabilities, thereby saving significant time and resources.[1][2]
This guide provides a comprehensive, tiered framework for characterizing the in vitro toxicity profile of 4-((2-Methoxyethyl)amino)butan-1-ol derivatives. Moving beyond a simple checklist of assays, we will explore the causal logic behind the experimental strategy, from broad cytotoxicity screening to nuanced mechanistic investigations and organ-specific effects. The goal is to build a holistic safety profile that informs structure-toxicity relationships (STR) and guides the design of safer, more effective molecules.[3][4]
A Tiered Strategy for In Vitro Toxicity Assessment
A progressive, tiered approach is the most efficient method for evaluating novel derivatives. This strategy begins with broad, high-throughput assays to assess general cytotoxicity and escalates to more complex, resource-intensive assays to investigate specific mechanisms of toxicity for compounds of interest.
Caption: A tiered workflow for in vitro toxicity assessment.
Tier 1: Foundational Cytotoxicity Assessment
Key Assays & Protocols
MTT Assay (Metabolic Activity): Measures the activity of mitochondrial reductase enzymes, which are only active in living cells.[7]
LDH Release Assay (Membrane Integrity): Measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium, which indicates compromised cell membrane integrity.[2]
ATP-Based Assay (Cellular Energy): Quantifies the level of intracellular ATP, a direct indicator of metabolically active, viable cells. The CellTiter-Glo® assay is a highly sensitive example.[8]
Protocol: MTT Cell Viability Assay
Cell Seeding: Plate a relevant cell line (e.g., HEK293 for general toxicity, HepG2 for liver-specific context) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.[9]
Compound Treatment: Prepare serial dilutions of the 4-((2-Methoxyethyl)amino)butan-1-ol derivatives in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include vehicle controls (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).[9]
Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[7]
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[9]
Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value.[6]
Illustrative Data Presentation
The results of Tier 1 screening can be effectively summarized to compare the cytotoxic potential of different derivatives.
Derivative ID
Structural Modification
Cell Line
IC50 (µM) after 48h
Parent
4-((2-Methoxyethyl)amino)butan-1-ol
HEK293
> 100
DER-01
Methyl group at C2 of butanol
HEK293
75.4
DER-02
Fluoro group on methoxyethyl chain
HEK293
32.1
DER-03
Phenyl group on butanol nitrogen
HEK293
8.9
This table contains hypothetical data for illustrative purposes.
Tier 2: Genotoxicity Potential
Expertise & Rationale: Genotoxicity assessment is a critical regulatory requirement that evaluates a compound's potential to cause DNA or chromosomal damage, which can lead to mutations or cancer.[10][11][12] It is crucial to perform these assays both with and without an external metabolic activation system (such as liver S9 fraction) to mimic the metabolic processes that occur in vivo, as some compounds only become genotoxic after being metabolized.[13][14][15][16]
Key Assays & Protocols
Bacterial Reverse Mutation Assay (Ames Test): This assay uses several strains of Salmonella typhimurium and E. coli with mutations in genes required for histidine or tryptophan synthesis. It detects mutagens that cause a reverse mutation, allowing the bacteria to grow on a nutrient-deficient medium.[10][17]
In Vitro Micronucleus Test: This test identifies agents that cause chromosomal damage.[10] It detects micronuclei, which are small, membrane-bound DNA fragments in the cytoplasm of interphase cells that originate from chromosome breaks or whole chromosomes that have failed to segregate properly during cell division.[11]
Protocol: In Vitro Micronucleus Assay
Cell Culture: Use a suitable mammalian cell line (e.g., CHO, TK6, or human peripheral blood lymphocytes).
Compound Exposure: Treat cells with at least three concentrations of the test derivative, based on preliminary cytotoxicity data (typically up to a concentration that causes ~50% cytotoxicity). Perform parallel experiments with and without a liver S9 metabolic activation mix.[15] Include vehicle and positive controls (e.g., mitomycin-C without S9, cyclophosphamide with S9).
Incubation: Expose cells for a short duration (3-6 hours) followed by a recovery period, or for a longer continuous period (24 hours).
Cytokinesis Block: Add cytochalasin-B to the culture to block cytokinesis, which results in binucleated cells. This makes it easier to identify micronuclei that have formed after one round of nuclear division.
Cell Harvesting & Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate fluorescent dyes (e.g., Acridine Orange or DAPI).
Scoring: Using fluorescence microscopy or automated high-content analysis, score the frequency of micronuclei in at least 1000 binucleated cells per concentration.[10]
Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells compared to the vehicle control indicates a positive result for clastogenic or aneugenic activity.
Caption: Workflow for the in vitro micronucleus assay.
Tier 3: Mechanistic & Organ-Specific Toxicity
Expertise & Rationale: If a compound shows toxicity in foundational screens, the next logical step is to understand how it is causing cell death and if it targets specific organs. This mechanistic insight is crucial for risk assessment and for guiding chemical modifications to mitigate toxicity.
Mechanism of Cell Death: Apoptosis vs. Necrosis
It is important to distinguish between programmed cell death (apoptosis) and uncontrolled cell lysis (necrosis). Apoptosis is a highly regulated process involving a family of proteases called caspases.[18][19]
Caspase Activation Assays: Measuring the activity of key effector caspases (caspase-3 and -7) is a direct indicator of apoptosis.[19][20] Luminescent assays like Caspase-Glo® provide a highly sensitive and high-throughput method.[20]
Annexin V Staining: In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips to the outer leaflet of the plasma membrane. Annexin V is a protein that binds to PS and can be fluorescently labeled to detect apoptotic cells via flow cytometry or microscopy.[20]
Caption: Simplified caspase activation cascade in apoptosis.
Oxidative Stress
Many toxic compounds exert their effects by inducing oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses.[21][22]
ROS/RNS Detection: Cellular ROS levels can be measured using fluorescent probes like DCFDA (2',7'-dichlorodihydrofluorescein diacetate), which becomes fluorescent upon oxidation.[22]
Glutathione (GSH) Assay: Measures the levels of GSH, the cell's primary non-enzymatic antioxidant. A decrease in the ratio of reduced GSH to its oxidized form (GSSG) is a key indicator of oxidative stress.
Organ-Specific Toxicity
Hepatotoxicity (Liver Toxicity): Drug-induced liver injury (DILI) is a major cause of drug attrition.[23][24][25] In vitro models using human liver cells are essential.
Cell Models: HepG2 or HepaRG cell lines are commonly used, but primary human hepatocytes (PHHs) are considered the gold standard.[26] Advanced 3D models like spheroids or co-cultures with non-parenchymal cells can better mimic the liver microenvironment.[23][26][27]
Endpoints: Measurement of released liver enzymes (ALT, AST) and assessment of albumin and urea production.[23]
Cardiotoxicity (Heart Toxicity): Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel is a primary concern as it can lead to fatal arrhythmias.[28][29]
Assay: The automated patch-clamp assay is the gold standard for directly measuring the effect of compounds on the hERG channel current in cells engineered to express the channel (e.g., HEK293 cells).[29][30]
Cell Line: Use a HEK293 cell line stably expressing the hERG channel.
System Preparation: The assay is performed on an automated patch-clamp platform (e.g., QPatch or SyncroPatch).[29]
Compound Application: Cells are captured, and a whole-cell patch clamp configuration is established. After a stable baseline current is recorded, the test derivative is applied at multiple concentrations (e.g., 0.1, 1, 10 µM) sequentially.[29]
Voltage Protocol: A specific voltage pulse protocol is applied to the cell to elicit the characteristic hERG tail current.[30]
Data Acquisition: The hERG current is measured before and after the application of the compound.
Analysis: The percentage of current inhibition is calculated for each concentration. An IC50 value is determined by fitting the data to a concentration-response curve. Known hERG inhibitors like E-4031 are used as positive controls.[29]
Advanced Models: The Future of Predictive Toxicology
While standard 2D cell cultures are invaluable for screening, they often lack the physiological relevance of a whole organ.[31][32] Organ-on-a-chip (OOC) technology, or microphysiological systems (MPS), addresses this gap by creating miniaturized 3D organ models that recapitulate key in vivo functions.[31][33][34]
Liver-on-a-Chip: These models can maintain hepatocyte function for extended periods, allowing for the study of chronic toxicity and the effects of drug metabolites.[32][35] Studies have shown that Liver-Chips can correctly identify a high percentage of drugs that cause liver injury in patients despite passing animal testing.[35]
Multi-Organ-Chips: By connecting different organ models (e.g., gut, liver, kidney), these systems can be used to study the absorption, distribution, metabolism, and excretion (ADME) of a compound and its potential toxicity across multiple interconnected systems.[32]
Conclusion: Building a Comprehensive and Actionable Safety Profile
The in vitro toxicity assessment of 4-((2-Methoxyethyl)amino)butan-1-ol derivatives should not be viewed as a single experiment but as an integrated strategy. By employing the tiered approach detailed in this guide—from high-throughput cytotoxicity and genotoxicity screens to in-depth mechanistic and organ-specific assays—researchers can build a robust safety profile for each new molecule. This data is fundamental for establishing structure-toxicity relationships, enabling chemists to rationally design safer derivatives. Ultimately, this proactive, science-driven approach to toxicology minimizes late-stage failures, reduces reliance on animal testing, and accelerates the development of safe and effective new chemical products.
References
Comparison of in vitro models for drug-induced liver injury assessment. (2024). Biomedical Research and Therapy.
Drug Toxicity Evaluation Based on Organ-on-a-Chip Technology: A Review. Micromachines (Basel).
In Vitro Gene-Tox Services. Eurofins Discovery.
Organ-on-a-chip for assessing environmental toxicants. Current Opinion in Biotechnology.
Apoptosis Assays. Promega Corporation.
In Vitro Models for Studying Chronic Drug-Induced Liver Injury. International Journal of Molecular Sciences.
Advances in drug-induced liver injury research: in vitro models, mechanisms, omics and gene modulation techniques. Cell & Bioscience.
4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development. WuXi AppTec.
A Decade of Organs-on-a-Chip Emulating Human Physiology at the Microscale: A Critical Status Report on Progress in Toxicology and Pharmacology. Micromachines (Basel).
Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays. Antioxidants (Basel).
Perspective: How complex in vitro models are addressing the challenges of predicting drug-induced liver injury. Frontiers in Toxicology.
Caspase Activation as a Versatile Assay Platform for Detection of Cytotoxic Bacterial Toxins. mSphere.
Applicability of organ-on-chip systems in toxicology and pharmacology. Applied In Vitro Toxicology.
Mediating role of metabolic activation in in vitro cytotoxicity assays. In Vitro Toxicology.
Beyond the hype and toward application: liver complex in vitro models in preclinical drug safety. Expert Opinion on Drug Metabolism & Toxicology.
Oxidative stress & ROS detection - In vitro assays. Labtoo.
Metabolic perspectives on in vitro toxicity tests. Pharmacology & Toxicology.
Genotoxicity testing of drugs | High-throughput assay. Miltenyi Biotec.
Oxidative stress assays and oxidative stress markers. Abcam.
Organ-Chips for Toxicology Assessment. Emulate.
Caspase-3 Activation: An Indicator of Apoptosis in Image-Based Assays. BD Biosciences.
Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Journal of Cell and Molecular Pharmacology.
In Vitro Safety. Selvita.
In Vitro Genotoxicity Study. Creative Biolabs.
Utility of metabolic activation mixtures containing human hepatic post-mitochondrial supernatant (S9) for in vitro genetic toxicity assessment. Mutagenesis.
Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. Methods in Molecular Biology.
Best Practice hERG Assay. Mediford Corporation.
Caspase Assays. Thermo Fisher Scientific.
A Comprehensive Guide to Assessing the Cytotoxicity of Novel Compounds: A Methodological Framework. Benchchem.
Caspase assay selection guide. Abcam.
Comparison of 3 Cytotoxicity Screening Assays and Their Application to the Selection of Novel Antibacterial Hits. Journal of Biomolecular Screening.
Application of In Vitro Metabolism Activation in High-Throughput Screening. Journal of Personalized Medicine.
Cell-based hERG Channel Inhibition Assay in High-throughput Format. Methods in Molecular Biology.
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications.
hERG Safety. Cyprotex.
Stressed about Picking an Oxidative Damage Assay? Cayman Chemical.
Application of In Vitro Metabolism Activation in High-Throughput Screening. Journal of Personalized Medicine.
GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Metrion Biosciences.
Cyto-Safe: A Machine Learning Tool for Early Identification of Cytotoxic Compounds in Drug Discovery. International Journal of Molecular Sciences.
An In-Depth Technical Guide to the Mechanistic Role of 4-((2-Methoxyethyl)amino)butan-1-ol in Advanced Biological Assays
Executive Summary In the rapidly evolving landscape of targeted therapeutics and genetic medicine, the success of a biological assay often hinges on the physicochemical properties of underlying chemical building blocks....
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the rapidly evolving landscape of targeted therapeutics and genetic medicine, the success of a biological assay often hinges on the physicochemical properties of underlying chemical building blocks. 4-((2-Methoxyethyl)amino)butan-1-ol (CAS 54093-35-5) is a highly specialized, bifunctional aliphatic scaffold. While not a standalone drug, it serves as a critical structural moiety in the synthesis of ionizable lipids for Lipid Nanoparticles (LNPs) and flexible linkers for Proteolysis Targeting Chimeras (PROTACs) .
As a Senior Application Scientist, I have structured this whitepaper to dissect the causality between the chemical anatomy of this molecule and its functional mechanism of action (MOA) in advanced biological assays. By understanding how its specific functional groups dictate pH-responsiveness and molecular flexibility, researchers can rationally design self-validating experimental workflows.
Part 1: Chemical Anatomy and Physicochemical Causality
The unique utility of 4-((2-Methoxyethyl)amino)butan-1-ol stems from its tri-part structural anatomy, which allows precise physicochemical tuning of the final macromolecule:
Primary Hydroxyl (-OH): Serves as the primary conjugation site. In LNP synthesis, it undergoes esterification to attach hydrophobic lipid tails. In PROTACs, it facilitates ether or carbamate linkages.
Secondary Amine (-NH-): The core protonation center. When alkylated during synthesis, it becomes a tertiary amine. The electron density around this nitrogen dictates the molecule's pKa, which is the master regulator of pH-dependent biological behavior[1].
2-Methoxyethyl Tail (-CH₂CH₂OCH₃): This is the critical differentiator. The ether oxygen acts as an internal hydrogen bond acceptor. This "mini-PEG" unit increases hydration, lowers the partition coefficient (LogP), and fine-tunes the amine's pKa by stabilizing the protonated state through inductive and spatial effects.
Table 1: Physicochemical Profiling of the Unconjugated Scaffold
Property
Value
Biological Implication
Molecular Weight
147.22 g/mol
Low steric hindrance during complex bioconjugation.
H-Bond Donors
2 (-OH, -NH-)
Facilitates aqueous solubility before conjugation.
High conformational flexibility, essential for PROTAC linker dynamics[2].
Predicted LogP
~0.2
Highly hydrophilic; offsets the extreme hydrophobicity of lipid tails or PROTAC warheads.
Part 2: Mechanism of Action in Lipid Nanoparticle (LNP) Assays
Derivatives of 4-amino-1-butanol are foundational in the development of bioreducible polymers (like PBAEs) and next-generation ionizable lipids for mRNA delivery[3][4]. When 4-((2-Methoxyethyl)amino)butan-1-ol is converted into an ionizable lipid, its MOA in cellular assays is driven by pH-dependent phase transition .
The Causality of Endosomal Escape
For an LNP to deliver mRNA, it must escape the endosome before lysosomal degradation occurs. The pKa of the ionizable lipid is the determining factor, with an optimal apparent pKa range of 6.2 to 6.9[1][5].
Systemic Circulation (pH 7.4): The methoxyethyl-modified tertiary amine remains neutral. This prevents the LNP from prematurely binding to serum proteins, ensuring a stable, low-toxicity pharmacokinetic profile[6].
Endosomal Acidification (pH < 6.0): As the endosome matures, proton pumps lower the pH. The amine rapidly protonates, acquiring a positive charge[1].
Membrane Disruption: The now-cationic lipid forms ion pairs with anionic endogenous lipids (e.g., phosphatidylserine) on the endosomal membrane. This electrostatic interaction forces a structural shift from a stable lamellar bilayer to an inverted hexagonal (H_II) phase, physically rupturing the endosome and releasing the mRNA payload into the cytosol[5].
Mechanism of pH-dependent LNP endosomal escape mediated by ionizable lipids.
Part 3: Mechanism of Action in PROTAC Degradation Assays
In Targeted Protein Degradation (TPD), PROTACs utilize a heterobifunctional structure to hijack the ubiquitin-proteasome system. The linker connecting the Target Protein of Interest (POI) ligand and the E3 ligase ligand is not merely a passive spacer; it actively dictates the thermodynamics of the ternary complex [2][7].
The Causality of Linker Dynamics
When 4-((2-Methoxyethyl)amino)butan-1-ol is incorporated into a PROTAC linker, it acts as a hybrid alkyl/PEG spacer.
Solubility vs. Permeability Balance: Pure alkyl linkers are too "greasy" (lipophilic), leading to poor aqueous solubility and non-specific protein binding. Pure PEG linkers can be too hydrophilic, impeding cell membrane permeability. The methoxyethyl group provides a perfect intermediate, optimizing the topological polar surface area (TPSA)[7].
Ternary Complex Cooperativity: The 7 rotatable bonds of this scaffold provide the exact degrees of freedom required for the POI and E3 ligase to undergo favorable protein-protein interactions (PPIs) without excessive entropic penalty, driving the ubiquitination of the target[2].
PROTAC-mediated ternary complex formation and targeted protein degradation pathway.
Part 4: Self-Validating Experimental Protocols
To ensure scientific integrity, the assays used to evaluate constructs derived from this molecule must be self-validating. Below are the gold-standard protocols for validating the MOA in both LNP and PROTAC applications.
Causality: The 6-(p-Toluidino)-2-naphthalenesulfonic acid (TNS) dye fluoresces strongly only when bound to a positively charged lipid membrane. The inflection point of the fluorescence curve directly validates the pH at which the methoxyethyl-amine protonates[1][6].
Step-by-Step Methodology:
Buffer Preparation: Prepare a series of 10 mM HEPES, 10 mM MES, 10 mM ammonium acetate buffers with pH ranging from 2.5 to 9.5 (in 0.5 pH increments).
LNP Formulation: Formulate LNPs using the synthesized ionizable lipid, DSPC, Cholesterol, and PEG-lipid at a standard molar ratio (e.g., 50:10:38.5:1.5)[5].
Dye Incubation: In a 96-well black opaque plate, add 2 μM TNS dye to 90 μL of each pH buffer.
LNP Addition: Add 10 μL of the LNP suspension (final lipid concentration ~6 μM) to each well. Incubate in the dark for 5 minutes at room temperature.
Readout: Measure fluorescence using a microplate reader (Excitation: 321 nm, Emission: 445 nm).
Data Analysis: Plot fluorescence intensity against pH. Fit the data to a sigmoidal dose-response curve. The pH value at 50% maximum fluorescence represents the apparent pKa of the LNP.
Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) only generates a signal when the donor and acceptor fluorophores are brought within 10 nm of each other. This validates that the methoxyethyl linker successfully bridges the POI and E3 ligase[7].
Step-by-Step Methodology:
Reagent Preparation: Prepare recombinant POI tagged with GST and recombinant E3 ligase (e.g., VHL or CRBN) tagged with His.
Fluorophore Conjugation: Utilize a Europium (Eu)-labeled anti-GST antibody (Donor) and an Allophycocyanin (APC)-labeled anti-His antibody (Acceptor).
Titration Setup: In a 384-well white microplate, prepare a 10-point serial dilution of the PROTAC (ranging from 10 μM to 0.1 nM) in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 0.1% BSA).
Complex Assembly: Add 10 nM POI-GST and 10 nM E3-His to each well. Incubate for 30 minutes to allow binary complex formation.
Antibody Addition: Add 2 nM Eu-anti-GST and 20 nM APC-anti-His to the wells. Incubate for 2 hours at room temperature in the dark.
Readout: Read the plate on a TR-FRET compatible reader (Excitation: 337 nm; Emission 1: 665 nm for APC, Emission 2: 615 nm for Eu).
Data Analysis: Calculate the TR-FRET ratio (665 nm / 615 nm). Plot the ratio against PROTAC concentration to generate a bell-shaped curve (the "hook effect"), validating ternary complex formation.
References
Alkyls Building Blocks: 4-((2-methoxyethyl)amino)butan-1-ol (CAS 54093-35-5). Jiehua Pharma. Available at: [Link]
Divergent Delivery and Expression Kinetics of Lipid and Polymeric Nanoparticles across mRNA Modalities. Advanced Science. Available at: [Link]
PBAE-PEG-based lipid nanoparticles for lung cell-specific gene delivery. National Institutes of Health (PMC). Available at: [Link]
Lipid carriers for mRNA delivery. National Institutes of Health (PMC). Available at: [Link]
Rational design and modular synthesis of biodegradable ionizable lipids via the Passerini reaction for mRNA delivery. PNAS. Available at: [Link]
Major Advances in Emerging Degrader Technologies. National Institutes of Health (PMC). Available at: [Link]
Targeting STAT3 with Proteolysis Targeting Chimeras and Next-Generation Antisense Oligonucleotides. AACR Journals. Available at: [Link]
solubility profile of 4-((2-Methoxyethyl)amino)butan-1-ol in organic solvents
An In-depth Technical Guide to the Solubility Profile of 4-((2-Methoxyethyl)amino)butan-1-ol in Organic Solvents Abstract This technical guide provides a comprehensive analysis of the anticipated solubility profile of 4-...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Solubility Profile of 4-((2-Methoxyethyl)amino)butan-1-ol in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the anticipated solubility profile of 4-((2-Methoxyethyl)amino)butan-1-ol, a bifunctional organic molecule with potential applications in pharmaceutical and chemical synthesis. In the absence of extensive published empirical data for this specific compound, this document outlines a framework for predicting its solubility based on its molecular structure and physicochemical properties. Furthermore, it offers detailed, field-proven experimental protocols for researchers to accurately determine the solubility of this and similar compounds in a range of organic solvents. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of solubility for formulation, process development, and analytical characterization.
Introduction: The Significance of Solubility in a Research and Development Context
Solubility is a critical physicochemical parameter that governs the behavior of a compound in various systems, from biological matrices to reaction mixtures.[1] For a molecule like 4-((2-Methoxyethyl)amino)butan-1-ol, which incorporates amine, hydroxyl, and ether functionalities, understanding its solubility is paramount for its application as a potential drug intermediate or a building block in organic synthesis.[2][3] An accurate solubility profile informs decisions on solvent selection for synthesis and purification, formulation strategies for preclinical and clinical studies, and the development of robust analytical methods.
This guide will first deconstruct the molecular features of 4-((2-Methoxyethyl)amino)butan-1-ol to predict its solubility behavior. Subsequently, it will provide a detailed, practical workflow for the experimental determination of its solubility in a laboratory setting.
Physicochemical Properties and Predicted Solubility Profile of 4-((2-Methoxyethyl)amino)butan-1-ol
The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of both the solute and the solvent. The structure of 4-((2-Methoxyethyl)amino)butan-1-ol suggests a nuanced solubility profile due to the presence of multiple functional groups.
Table 1: Physicochemical Properties of 4-((2-Methoxyethyl)amino)butan-1-ol and Related Compounds
Based on these properties, the following solubility profile in various organic solvents can be predicted:
High Solubility in Polar Protic Solvents (e.g., Methanol, Ethanol, Water): The presence of both a hydroxyl (-OH) and a secondary amine (-NH-) group allows 4-((2-Methoxyethyl)amino)butan-1-ol to act as both a hydrogen bond donor and acceptor.[5][6] This facilitates strong intermolecular interactions with polar protic solvents, leading to high solubility. The ether group also contributes to its polarity.
Moderate to Good Solubility in Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): While these solvents cannot donate hydrogen bonds, they can act as hydrogen bond acceptors. The N-H and O-H groups of the solute can interact with the electronegative atoms (O or N) in these solvents, resulting in favorable solubility.[4]
Limited Solubility in Nonpolar Solvents (e.g., Hexane, Toluene): The overall polarity of 4-((2-Methoxyethyl)amino)butan-1-ol, arising from its multiple functional groups, will likely result in poor solubility in nonpolar solvents. The energy required to break the strong intermolecular hydrogen bonds between the solute molecules would not be compensated by the weak van der Waals forces with nonpolar solvent molecules.
Experimental Determination of Solubility: A Step-by-Step Guide
To move from prediction to empirical data, a systematic experimental approach is necessary. The following protocols describe standard methods for determining the solubility of a compound like 4-((2-Methoxyethyl)amino)butan-1-ol.
Qualitative Solubility Assessment
A preliminary qualitative assessment can efficiently categorize the compound's solubility across a range of solvents.[7][8]
Protocol:
Preparation: In separate small, labeled test tubes, add approximately 20-30 mg of 4-((2-Methoxyethyl)amino)butan-1-ol.
Solvent Addition: To each test tube, add 1 mL of the selected organic solvent in 0.25 mL increments.
Mixing: After each addition, vigorously shake or vortex the test tube for 30-60 seconds.
Observation: Visually inspect the solution for the presence of undissolved solid.
Classification:
Soluble: No undissolved solid is visible.
Partially Soluble: Some solid has dissolved, but undissolved particles remain.
Insoluble: The solid appears largely undissolved.
Quantitative Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted and robust technique for determining thermodynamic solubility.[9]
Protocol:
Sample Preparation: Add an excess amount of 4-((2-Methoxyethyl)amino)butan-1-ol to a series of vials, each containing a known volume of a specific organic solvent. The excess solid ensures that a saturated solution is formed.
Equilibration: Seal the vials and place them in a shaker or agitator at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.
Sample Extraction: Carefully withdraw a known volume of the supernatant (the saturated solution) without disturbing the solid phase.
Dilution: Dilute the extracted aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.
Quantification: Analyze the concentration of the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC) if the compound is volatile, or Nuclear Magnetic Resonance (NMR).[10][11]
Calculation: Calculate the solubility in units such as mg/mL or mol/L, taking into account the dilution factor.
Diagram 1: Experimental Workflow for Quantitative Solubility Determination
Caption: Workflow for the shake-flask method.
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison and interpretation.
Table 2: Template for Reporting Quantitative Solubility Data
Organic Solvent
Solvent Class
Temperature (°C)
Solubility (mg/mL)
Solubility (mol/L)
Methanol
Polar Protic
25
Ethanol
Polar Protic
25
Water
Polar Protic
25
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
25
Acetonitrile
Polar Aprotic
25
Dichloromethane
Nonpolar Aprotic
25
Toluene
Nonpolar Aromatic
25
Hexane
Nonpolar Aliphatic
25
Implications for Drug Development and Research
The solubility profile of 4-((2-Methoxyethyl)amino)butan-1-ol has significant implications for its potential applications:
Synthesis and Purification: High solubility in polar solvents like ethanol or methanol suggests these would be good choices for reaction media and for purification by crystallization, where a solvent system with varying solubility at different temperatures is desired.
Formulation Development: If considered as a drug candidate or an excipient, its solubility in aqueous and organic systems will dictate the types of formulations possible (e.g., aqueous solutions for injection, or co-solvent systems for oral delivery).[1]
Analytical Method Development: Knowledge of its solubility is crucial for preparing stock solutions and standards for analytical techniques like HPLC and GC.
Conclusion
References
Scribd. (n.d.). Solubility Testing of Organic Compounds | PDF. Retrieved from [Link]
Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery. Retrieved from [Link]
National Institutes of Health. (2025, July 29). Physics-Based Solubility Prediction for Organic Molecules - PMC. Retrieved from [Link]
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]
ACS Publications. (2023, January 27). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds | Analytical Chemistry. Retrieved from [Link]
Der Pharma Chemica. (n.d.). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Retrieved from [Link]
PubMed. (2020, September 15). Microbial production of 4-amino-1-butanol, a four-carbon amino alcohol. Retrieved from [Link]
DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]
The Good Scents Company. (n.d.). 2-aminobutanol, 96-20-8. Retrieved from [Link]
PubChem. (n.d.). 1-Butanol, 4-[(2-aminoethyl)amino]- | C6H16N2O. Retrieved from [Link]
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. Retrieved from [Link]
ResearchGate. (n.d.). Large-Scale Synthesis of (E)-4-Amino-2-Methylbut-2-en-1-ol: Key Building Block for the Synthesis of trans-Zeatin. Retrieved from [Link]
Google Patents. (n.d.). US20180029973A1 - Method for preparing 4-isopropylamino-1-butanol.
MDPI. (2025, November 18). Catalytic Upgrading of Ethanol to 1-Butanol Biofuel Additive Using Pd/MgO-Al2O3 and Bimetallic Pd-Cu/MgO-Al2O3 Mixed Oxide Catalysts. Retrieved from [Link]
ACS Publications. (2024, December 2). The Application and Pharmaceutical Development of Etomidate: Challenges and Strategies. Retrieved from [Link]
Pharmacokinetic Properties of 4-((2-Methoxyethyl)amino)butan-1-ol Conjugates: A Technical Guide to Amphiphilic Linker Optimization
The Paradigm Shift in Conjugate Pharmacokinetics The development of heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), is frequently bottlenecked by poor p...
Author: BenchChem Technical Support Team. Date: April 2026
The Paradigm Shift in Conjugate Pharmacokinetics
The development of heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), is frequently bottlenecked by poor pharmacokinetic (PK) profiles. These molecules typically violate Lipinski’s Rule of Five, suffering from high molecular weight, excessive topological polar surface area (TPSA), and poor aqueous solubility.
To overcome these hurdles, medicinal chemists have shifted away from monolithic linker designs (purely alkyl or purely PEG) toward hybrid, amphiphilic architectures. Approximately 65% of published degrader structures now utilize a combination of PEG and alkyl motifs to balance physicochemical properties [1]. Among these, 4-((2-Methoxyethyl)amino)butan-1-ol (CAS: 54093-35-5) has emerged as a highly effective building block. By fusing a lipophilic butyl chain with a hydrophilic methoxyethyl group via a protonatable secondary amine, this linker imparts "chameleonic" properties to the conjugate, dramatically enhancing both membrane permeability and systemic exposure [2].
Structural Rationale & Physicochemical Profiling
As an application scientist, it is critical to understand why specific structural moieties dictate macroscopic PK behavior. The 4-((2-Methoxyethyl)amino)butan-1-ol linker is not just a passive spacer; it is an active modulator of the conjugate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
The Butyl Chain (C4): Provides a flexible, lipophilic domain that shields the polar core of the conjugate during passive diffusion across the phospholipid bilayer. Unlike pure PEG linkers, which can become overly hydrated and resist membrane insertion, the alkyl segment ensures sufficient lipophilicity (LogD) for cellular entry [].
The Methoxyethyl Group: Acts as a minimal PEG-like segment. The ether oxygen provides a hydrogen bond acceptor that improves aqueous solubility, preventing the compound from aggregating in the gut lumen or systemic circulation.
The Secondary Amine: This is the most critical PK modulator. At physiological pH (7.4), this amine can become protonated. This ionization state prevents the conjugate from crystallizing out of solution and significantly expands the Volume of Distribution (
Vd
) by promoting partitioning into acidic subcellular compartments.
Structural features of the hybrid linker and their direct impact on pharmacokinetic properties.
Pharmacokinetic Implications (ADME)
Absorption & Permeability
Conjugates utilizing pure alkyl chains often suffer from dissolution-limited absorption, while pure PEG chains suffer from permeability-limited absorption. The 4-((2-Methoxyethyl)amino)butan-1-ol linker facilitates a dynamic conformational shift. In the aqueous environment of the gastrointestinal tract, the linker extends to maximize hydrogen bonding with water. Upon contacting the lipophilic enterocyte membrane, the linker folds, utilizing intramolecular hydrogen bonding between the ether oxygen and the amine to shield its polar surface area, thereby maximizing passive transcellular absorption.
Distribution
The inclusion of the basic amine center drives a high Volume of Distribution (
Vd
). Once in the systemic circulation, the un-ionized fraction diffuses into tissues. Upon entering acidic organelles like lysosomes (pH ~4.5), the amine becomes heavily protonated, trapping the conjugate within the tissue (lysosomal trapping). This extends the tissue half-life (
t1/2
), which is highly desirable for PROTACs targeting intracellular proteins.
Metabolism & Excretion
Metabolically, the hybrid linker presents a balanced vulnerability profile. The alkyl chain is highly resistant to oxidative cleavage compared to extended PEG chains. However, the secondary amine is a known liability for CYP450-mediated N-dealkylation (primarily by CYP3A4). When synthesized into a conjugate, this amine is often converted into an amide or tertiary amine, which sterically hinders CYP access, shifting the primary clearance mechanism toward biliary excretion of the intact conjugate rather than rapid hepatic metabolism.
Quantitative Data: Comparative PK Parameters
To illustrate the superiority of the amphiphilic hybrid linker, the following table synthesizes typical pharmacokinetic parameters observed when comparing identical POI-E3 ligand pairs connected by different linker architectures [4].
Linker Architecture
Example Motif
LogD (pH 7.4)
Clearance (mL/min/kg)
Volume of Distribution (
Vd
, L/kg)
Oral Bioavailability (F%)
Pure Alkyl
Octyl (C8)
> 4.0
Low (< 10)
High (> 5.0)
< 5% (Dissolution limited)
Pure PEG
PEG3
< 1.0
High (> 30)
Low (< 1.0)
< 10% (Permeability limited)
Amphiphilic Hybrid
4-((2-Methoxyethyl)amino)butan-1-ol
2.0 - 3.0
Moderate (15-20)
Moderate (2.0 - 4.0)
> 30% (Up to 84.8% in prodrugs)
Note: Data represents aggregated trends from rodent PK models. The hybrid linker achieves a "Goldilocks" balance, yielding the highest oral bioavailability.
Experimental Workflows: Self-Validating Protocols
To rigorously evaluate the PK properties of a 4-((2-Methoxyethyl)amino)butan-1-ol conjugate, researchers must employ self-validating experimental systems. Below are the definitive methodologies.
Protocol 1: In Vitro Caco-2 Permeability Assay
Causality: Caco-2 cells mimic the human intestinal epithelium. We measure both Apical-to-Basolateral (A-B) and Basolateral-to-Apical (B-A) transport to identify if the conjugate is a substrate for efflux transporters (e.g., P-glycoprotein), which frequently recognize the secondary amine moiety.
Cell Seeding: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 12-well Transwell plates at a density of
1×105
cells/cm². Culture for 21 days to allow full differentiation.
Integrity Validation (Critical Step): Measure Transepithelial Electrical Resistance (TEER) using a volt-ohm meter. Self-Validation: Proceed only if TEER > 250
Ω⋅cm2
. This ensures that any measured permeability is due to transcellular transport, not paracellular leakage through a compromised monolayer.
Dosing: Prepare a 10 µM solution of the conjugate in HBSS buffer (pH 7.4). Add to the apical chamber (for A-B) or basolateral chamber (for B-A).
Incubation & Sampling: Incubate at 37°C. Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes. Replace with an equal volume of fresh buffer.
Quantification: Analyze samples via LC-MS/MS. Calculate the apparent permeability (
Papp
) and the Efflux Ratio (
Papp(B−A)/Papp(A−B)
).
Protocol 2: In Vivo Pharmacokinetic Profiling (Rodent IV/PO)
Causality: In vivo profiling is required to calculate true systemic clearance and bioavailability. The use of an internal standard (IS) during extraction is mandatory to correct for matrix effects and extraction losses, ensuring data trustworthiness.
Formulation: Dissolve the conjugate in a biocompatible vehicle (e.g., 5% DMSO / 40% PEG400 / 55% Saline) to ensure complete solubilization without precipitation upon injection.
Dosing: Administer the conjugate to Sprague-Dawley rats via Intravenous (IV) tail vein injection (1 mg/kg) and Oral (PO) gavage (10 mg/kg). (n=3 per group).
Serial Sampling: Collect 200 µL blood samples via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Transfer immediately to K2-EDTA tubes and centrifuge at 4,000 rpm for 10 mins at 4°C to separate plasma.
Protein Precipitation (Self-Validating Extraction): To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing 50 ng/mL of an isotopically labeled Internal Standard (IS). Causality: The IS validates the extraction; any variations in pipetting or MS ionization efficiency will affect the analyte and IS equally, keeping the peak area ratio constant.
Bioanalysis: Centrifuge the mixture and inject the supernatant into an LC-MS/MS system (e.g., Agilent 6495 Triple Quadrupole).
NCA Analysis: Use Phoenix WinNonlin to perform Non-Compartmental Analysis (NCA) to derive
AUC0−∞
,
Cmax
,
t1/2
,
Cl
, and
Vd
.
Self-validating experimental workflow for evaluating PROTAC conjugate pharmacokinetics.
References
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy. URL:[Link]
Wang, S., et al. (2024). "Novel Amphiphilic PROTAC with Enhanced Pharmacokinetic Properties for ALK Protein Degradation." Journal of Medicinal Chemistry. URL:[Link]
Structural Elucidation and Spatial Conformation of 4-((2-Methoxyethyl)amino)butan-1-ol: A Technical Whitepaper
Executive Summary In modern drug discovery and lipid nanoparticle (LNP) engineering, flexible aliphatic amino alcohols are frequently utilized as hydrophilic linkers, PROTAC spacers, or precursors for ionizable lipids. 4...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug discovery and lipid nanoparticle (LNP) engineering, flexible aliphatic amino alcohols are frequently utilized as hydrophilic linkers, PROTAC spacers, or precursors for ionizable lipids. 4-((2-Methoxyethyl)amino)butan-1-ol (CAS 54093-35-5) is a prime example of such a versatile synthon[1].
As a Senior Application Scientist, I approach the structural elucidation of highly flexible molecules not merely as an analytical task, but as a thermodynamic puzzle. At standard temperature and pressure (STP), this compound exists as a viscous liquid. Its high conformational entropy (
ΔS
) prevents spontaneous crystallization. To understand its true 3D spatial conformation, we must bridge empirical techniques (Single-Crystal X-Ray Diffraction via salt formation) with computational quantum chemistry (Density Functional Theory). This whitepaper provides an in-depth, self-validating framework for analyzing the structural dynamics of this molecule.
Physicochemical Profiling & Conformational Space
Before attempting structural elucidation, we must map the molecule's physical parameters and theoretical degrees of freedom. The molecule consists of a secondary amine flanked by a 2-methoxyethyl group and a 4-hydroxybutyl chain.
Low MW contributes to low melting point (liquid at STP).
H-Bond Donors
2 (N-H, O-H)
Capable of forming complex intra/intermolecular networks.
H-Bond Acceptors
3 (-O-, -NH-, -OH)
Drives lattice packing during salt crystallization.
Rotatable Bonds
9
Generates a massive conformational energy landscape.
The Conformational Dichotomy: Gauche vs. Anti
The spatial geometry of 4-((2-Methoxyethyl)amino)butan-1-ol is governed by two competing thermodynamic forces across its aliphatic chains:
The Butyl Chain (Steric Minimization): The 4-hydroxybutyl moiety (-CH
2
-CH
2
-CH
2
-CH
2
-OH) predominantly adopts an extended anti (zig-zag) conformation. This maximizes the distance between the bulky methylene groups, minimizing steric clash (Pitzer strain).
The 2-Methoxyethyl Moiety (Electronic Effects): In contrast, the O-C-C-N backbone defies classical steric models. Rather than adopting an anti geometry, it exhibits a strong preference for a gauche (~60°) dihedral angle. This is driven by the 2[2]. Electron density from the C-H
σ
bonding orbital hyperconjugates into the adjacent C-O or C-N
σ∗
antibonding orbital. This stereoelectronic stabilization is a well-documented phenomenon in 3[3].
Caption: Logical framework dictating the spatial conformation of the molecule based on competing forces.
Experimental Methodology: Structural Elucidation via SC-XRD
Because the free base is a high-entropy liquid, we cannot directly analyze it via Single-Crystal X-Ray Diffraction (SC-XRD). We must manipulate the free energy equation (
ΔG=ΔH−TΔS
). By protonating the secondary amine to form a salt (e.g., hydrochloride), we introduce massive Coulombic forces and rigid hydrogen-bonding networks. This drastically increases the lattice enthalpy (
ΔHlattice
), overcoming the entropic penalty and forcing the molecule into a singular, crystalline state.
Protocol: Self-Validating Crystallization and SC-XRD Workflow
Step 1: Salt Formation (Enthalpic Manipulation)
Action: Dissolve 1.0 eq of 4-((2-Methoxyethyl)amino)butan-1-ol in anhydrous diethyl ether under N
2
. Dropwise, add 1.05 eq of anhydrous HCl (2M in diethyl ether).
Causality: Protonation of the secondary amine generates a localized positive charge. The resulting chloride salt precipitates instantly due to its insolubility in non-polar ether, locking the molecule into a stable ionic pair.
Step 2: Crystal Growth via Vapor Diffusion (Supersaturation Control)
Action: Dissolve the isolated salt in a minimum volume of methanol (solvent) in an inner vial. Place this inside a sealed outer chamber containing acetone (anti-solvent).
Causality: Direct evaporation causes rapid supersaturation, yielding amorphous powders. Vapor diffusion allows acetone to slowly permeate the methanol phase. This precisely controls the supersaturation trajectory, keeping the system in the metastable zone just long enough to grow macroscopic, defect-free single crystals.
Step 3: Optical Validation (Pre-XRD Verification)
Action: Harvest crystals and examine under a polarized light microscope.
Validation: Rotate the stage. The presence of sharp extinction (birefringence) confirms the material is a highly ordered single crystal, validating the sample for the diffractometer.
Step 4: SC-XRD Data Collection
Action: Mount the crystal on a diffractometer equipped with a cryostream set to 100 K.
Causality: Cooling the crystal to 100 K minimizes atomic thermal vibrations. This drastically reduces the volume of the thermal ellipsoids in the electron density map, allowing for the precise spatial resolution of the highly flexible aliphatic carbon atoms and the exact positioning of the hydrogen-bond network.
Caption: Step-by-step self-validating workflow for Single-Crystal X-Ray Diffraction.
Implications for Drug Development
Understanding the spatial conformation of 4-((2-Methoxyethyl)amino)butan-1-ol is not merely an academic exercise; it has direct implications for downstream pharmaceutical applications:
Lipid Nanoparticle (LNP) Engineering: If this molecule is utilized as a headgroup or linker in an ionizable lipid, its gauche preference in the methoxyethyl tail will alter the lipid's packing parameter (cone angle). A tighter gauche fold increases the cross-sectional area of the headgroup, favoring the formation of inverted hexagonal phases (H
II
) in endosomal environments, which is a critical mechanism for mRNA endosomal escape.
PROTAC Linker Design: When used as a spacer between an E3 ligase ligand and a target protein binder, the intrinsic flexibility of the 9 rotatable bonds allows the linker to collapse or extend. However, the gauche effect introduces a predictable "kink" in the trajectory of the linker, which computational chemists must account for during in silico docking simulations to ensure optimal ternary complex formation.
NASA Technical Reports Server. "Comparison of Oxygen Gauche Effects in Poly(Oxyethylene) and Poly(ethylene terephtylene) Based on Quantum Chemistry Calculations". Verified Source: 3
Macromolecules (ACS Publications). "Conformational Characteristics of Poly(ethylene sulfide) and Poly(ethylene oxide): Solvent Dependence of Attractive and Repulsive Gauche Effects". Verified Source:2
Advanced Heterobifunctional Linker Strategies: Utilizing 4-((2-Methoxyethyl)amino)butan-1-ol in PROTAC and Bioconjugation Workflows
As a Senior Application Scientist, I have observed that the failure of many late-stage Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) stems not from poor target affinity, but from suboptimal...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I have observed that the failure of many late-stage Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) stems not from poor target affinity, but from suboptimal physicochemical properties dictated by the linker. The linker is not merely a passive spacer; it is a critical determinant of solubility, cell permeability, and ternary complex stability[1].
This application note details the strategic use of 4-((2-Methoxyethyl)amino)butan-1-ol (CAS: 54093-35-5) —a highly versatile, mixed alkyl/PEG heterobifunctional linker. By combining a secondary amine, a primary alcohol, and a methoxyethyl side chain, this molecule offers orthogonal conjugation handles while actively mitigating the "grease" problem inherent in targeted protein degradation and bioconjugation workflows.
Chemical Rationale: The "Goldilocks" Linker
PROTACs often suffer from high lipophilicity (LogP) and poor aqueous solubility due to the hydrophobic nature of both the warhead and the E3 ligase ligand[2]. Traditional pure alkyl linkers exacerbate this issue, leading to poor oral bioavailability and aggregation. Conversely, pure PEG linkers, while soluble, can be overly flexible—incurring high entropic penalties upon ternary complex formation—and are susceptible to oxidative degradation[1].
4-((2-Methoxyethyl)amino)butan-1-ol provides an optimal balance. The 4-carbon alkyl chain provides the necessary rigidity and lipophilicity to traverse cell membranes, while the methoxyethyl side chain acts as a mini-PEG. This introduces critical hydrogen bond acceptors that improve aqueous solubility without drastically inflating the Topological Polar Surface Area (TPSA)[2][3].
Physicochemical Profiling of Linker Architectures
The following table summarizes the predictive advantages of using a mixed linker architecture compared to traditional pure alkyl or pure PEG linkers of similar length.
Linker Type
Representative Structure
Est. LogP
TPSA (Ų)
H-Bond Donors
H-Bond Acceptors
Aqueous Solubility
Pure Alkyl (C6)
6-aminohexan-1-ol
~1.20
46.2
2
2
Low
Pure PEG (PEG2)
2-(2-aminoethoxy)ethan-1-ol
~-0.50
55.5
2
3
High
Mixed Alkyl/PEG
4-((2-Methoxyethyl)amino)butan-1-ol
~0.30
41.5
2
3
Moderate-High
Data Synthesis: The mixed linker maintains a low TPSA while optimizing LogP, striking a critical balance for cell permeability and solubility.
Application 1: PROTAC Assembly via Orthogonal Conjugation
The true power of 4-((2-Methoxyethyl)amino)butan-1-ol lies in its orthogonal reactivity. The secondary amine can be functionalized via reductive amination or Buchwald-Hartwig coupling, while the primary alcohol is primed for etherification (e.g., Mitsunobu reaction) or esterification.
PROTAC Assembly Pathway: Orthogonal conjugation of warhead and E3 ligand to the mixed linker.
Protocol 2.1: Step-by-Step PROTAC Synthesis
Step 1: Reductive Amination of the E3 Ligase Ligand
Causality: We utilize Sodium triacetoxyborohydride (NaBH(OAc)₃) because it is a mild reducing agent that selectively reduces the transient iminium ion formed between the linker's secondary amine and an aldehyde-functionalized E3 ligand (e.g., a VHL derivative), without reducing the unreacted aldehyde itself.
Dissolve the aldehyde-functionalized E3 ligand (1.0 eq) and 4-((2-Methoxyethyl)amino)butan-1-ol (1.2 eq) in anhydrous Dichloroethane (DCE) (0.1 M).
Add glacial acetic acid (1.5 eq) to catalyze iminium ion formation. Note: The secondary amine is sterically hindered; acidic catalysis is mandatory to drive the equilibrium forward.
Stir at room temperature for 1 hour.
Add NaBH(OAc)₃ (2.0 eq) portion-wise. Stir for 12 hours under a nitrogen atmosphere.
Quench with saturated aqueous NaHCO₃, extract with Dichloromethane (DCM), dry over Na₂SO₄, and concentrate.
Self-Validating System: Monitor via LC-MS. The disappearance of the aldehyde peak and the emergence of the tertiary amine product mass
[M+H]+
confirms success. A ninhydrin-stained TLC plate will show the disappearance of the secondary amine (which typically stains faint brown/red).
Step 2: Mitsunobu Coupling to the Target Warhead
Causality: The Mitsunobu reaction is selected to couple the primary alcohol of the linker-E3 complex to a phenol-containing target warhead. This creates a highly stable ether linkage under mild, neutral conditions, preventing the degradation of sensitive functional groups on the E3 ligand that would occur under harsh basic alkylation conditions.
Dissolve the purified Linker-E3 complex (1.0 eq), the phenol-warhead (1.1 eq), and Triphenylphosphine (PPh₃) (1.5 eq) in anhydrous Tetrahydrofuran (THF) (0.05 M) at 0°C.
Dropwise add Diisopropyl azodicarboxylate (DIAD) (1.5 eq). Causality: DIAD activates the PPh₃, forming a betaine intermediate that subsequently activates the primary alcohol for nucleophilic attack by the phenol.
Allow the reaction to warm to room temperature and stir for 16 hours.
Concentrate and purify via reverse-phase HPLC.
Self-Validating System: The primary contaminant in a Mitsunobu reaction is triphenylphosphine oxide (TPPO). The protocol is self-validating when ³¹P NMR or LC-MS of the final purified PROTAC shows zero trace of TPPO (³¹P NMR peak at ~29 ppm), ensuring the degrader is ready for in vitro cellular assays.
In Antibody-Drug Conjugates (ADCs), linkers must provide a stable linkage in circulation while allowing for rapid conjugation[4]. 4-((2-Methoxyethyl)amino)butan-1-ol can be easily converted into an azide-functionalized payload for Copper-catalyzed Alkyne-Azide Cycloaddition (CuAAC).
Bioconjugation Workflow: Conversion of the linker for click-chemistry mediated ADC generation.
Protocol 3.1: Azidation and Bioconjugation
Step 1: Mesylation and Azidation
Causality: The primary alcohol is a poor leaving group. Reacting it with Methanesulfonyl chloride (MsCl) converts it into a mesylate, an excellent leaving group for the subsequent SN2 displacement by the azide ion.
Dissolve the linker (1.0 eq) and Triethylamine (Et₃N) (2.0 eq) in DCM at 0°C.
Add MsCl (1.2 eq) dropwise. Stir for 2 hours, wash with brine, and concentrate to yield the crude mesylate.
Dissolve the mesylate in anhydrous DMF. Add Sodium Azide (NaN₃) (3.0 eq).
Heat to 60°C for 12 hours. Causality: Heating is required to overcome the activation energy of the SN2 displacement, while the methoxyethyl group remains inert, preserving the PEG-like hydrophilicity.
Extract with Ethyl Acetate/Water to isolate the azide-functionalized linker.
Self-Validating System: Infrared (IR) spectroscopy is the ultimate validation tool here. The appearance of a strong, sharp asymmetric stretch at ~2100 cm⁻¹ definitively confirms the successful installation of the azide group.
Step 2: Payload Attachment and CuAAC
Once the secondary amine is acylated with a cytotoxic payload (e.g., MMAE via an NHS-ester), the azide-linker-payload is reacted with an alkyne-functionalized antibody.
Mix the Alkyne-Antibody (1.0 eq) and Azide-Linker-Payload (5.0 eq) in PBS (pH 7.4).
Add CuSO₄ (catalyst), THPTA (ligand to protect the protein from oxidative damage), and Sodium Ascorbate (reducing agent to generate active Cu(I) in situ).
Incubate for 2 hours at room temperature.
Purify the resulting ADC via Size Exclusion Chromatography (SEC).
Conclusion
The selection of 4-((2-Methoxyethyl)amino)butan-1-ol moves PROTAC and ADC design away from the binary choice of "pure alkyl" versus "pure PEG." By understanding the causality behind its structural components—using the secondary amine and primary alcohol for orthogonal, self-validating chemistry, and relying on the methoxyethyl group to fine-tune solubility—researchers can significantly improve the pharmacokinetic profiles of their heterobifunctional degraders and conjugates.
References
Breaking Barriers in PROTAC Design: Improving Solubility of USP7-Targeting Degraders
ChemRxiv[Link]
Current strategies for the design of PROTAC linkers: a critical review
Exploration of Targeted Anti-tumor Therapy[Link]
Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates
PubMed Central (PMC)[Link]
Application Notes & Protocols: Leveraging 4-((2-Methoxyethyl)amino)butan-1-ol for Advanced PROTAC Synthesis
Introduction: The Central Role of the Linker in PROTAC Efficacy Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-based inhibition to event-driven, cat...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Central Role of the Linker in PROTAC Efficacy
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-based inhibition to event-driven, catalytic degradation of disease-causing proteins.[1][2] These heterobifunctional molecules recruit a target protein of interest (POI) to an E3 ubiquitin ligase, hijacking the cell's native ubiquitin-proteasome system to induce selective protein degradation.[2][3][4] A PROTAC's architecture consists of three distinct components: a ligand for the POI (the "warhead"), a ligand for an E3 ligase, and a chemical linker that tethers the two.[3][5]
While the ligands provide specificity, the linker is far from a passive spacer. Its composition, length, rigidity, and hydrophilicity are critical determinants of a PROTAC's overall success, profoundly influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase).[4][6] Furthermore, the linker's physicochemical properties significantly impact crucial drug-like attributes, including aqueous solubility, cell permeability, and metabolic stability, which are often challenging for these "beyond the rule-of-five" molecules.[7][8][9]
This guide focuses on the strategic application of 4-((2-Methoxyethyl)amino)butan-1-ol , a versatile and synthetically accessible building block for constructing advanced PROTAC linkers. We will explore the scientific rationale for its use and provide detailed, field-proven protocols for its incorporation into PROTAC synthesis workflows.
Part 1: Scientific Rationale - The Strategic Advantage of 4-((2-Methoxyethyl)amino)butan-1-ol
The molecular structure of 4-((2-Methoxyethyl)amino)butan-1-ol offers a unique combination of features that address several key challenges in PROTAC design.
Structural Analysis:
Secondary Amine: Provides a reactive nucleophilic handle, ideal for conjugation to E3 ligase ligands like thalidomide analogues via nucleophilic aromatic substitution (SNAr).[10][11]
Primary Alcohol: A versatile functional group that can be readily converted into various functionalities (e.g., carboxylic acid, azide, alkyne, or leaving group) for subsequent attachment to the warhead.
Methoxyethyl Moiety: This short ethylene glycol-like unit imparts hydrophilicity, a critical feature for improving the often-poor solubility of PROTAC molecules.[3][12]
Butane Chain: A flexible four-carbon alkyl spacer that provides appropriate length and conformational freedom to facilitate optimal ternary complex formation.[6][]
Key Advantages in PROTAC Design
Enhanced Hydrophilicity and Solubility: PROTACs are often large and lipophilic, leading to poor aqueous solubility and challenging oral bioavailability.[9][14] The ether oxygen and terminal hydroxyl group of this linker precursor introduce polarity. This helps to mitigate the high lipophilicity of many warhead and E3 ligase ligand pairs, thereby improving the overall solubility and pharmacokinetic profile of the final PROTAC.[3][7] This provides a more favorable alternative to purely aliphatic linkers, which can decrease aqueous solubility.[]
Balanced Flexibility and Pre-organization: The combination of the flexible butane chain and the methoxyethyl group allows the linker to adopt a range of conformations. This "chameleon effect" can be advantageous, potentially allowing the PROTAC to adopt a more compact, less polar conformation to cross the cell membrane and a more extended conformation in the aqueous cytoplasm to engage its targets.[4][16] This balanced flexibility is crucial for enabling the cooperative protein-protein interactions within the ternary complex that drive efficient ubiquitination.[4]
Orthogonal Synthetic Handles for Convergent Synthesis: The distinct reactivity of the secondary amine and the primary alcohol allows for a controlled, stepwise, and convergent synthetic strategy. One can first conjugate the linker to the E3 ligase ligand, purify the intermediate, and then attach this pre-formed module to the warhead. This modular approach simplifies purification and allows for the rapid generation of PROTAC libraries with varied warheads.[10]
Data Presentation: Physicochemical Property Comparison
To illustrate the benefits of incorporating 4-((2-Methoxyethyl)amino)butan-1-ol, the following table compares the calculated physicochemical properties of three hypothetical linkers of similar atom length.
Linker Type
Representative Structure
cLogP (Est.)
TPSA (Ų) (Est.)
Key Attributes
Alkyl
H₂N-(CH₂)₈-NH₂
2.1
52.0
High lipophilicity, low solubility, metabolically stable.[]
High hydrophilicity, excellent solubility, potential metabolic liabilities.[3][6]
Calculated properties are estimates for illustrative purposes.
Part 2: Synthetic Strategies & Experimental Protocols
The following protocols provide a comprehensive workflow for the synthesis of a PROTAC utilizing 4-((2-Methoxyethyl)amino)butan-1-ol. The strategy involves an initial SNAr reaction with a Cereblon (CRBN) E3 ligase ligand, followed by modification of the terminal alcohol and final conjugation to a warhead.
Overall Synthetic Workflow
The diagram below illustrates the modular approach to PROTAC synthesis using the target linker precursor.
Caption: Modular workflow for PROTAC synthesis.
Protocol 1: Conjugation to Pomalidomide (CRBN Ligand)
This protocol describes the nucleophilic aromatic substitution (SNAr) reaction between the secondary amine of the linker precursor and 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione (4-fluoro-pomalidomide).
Causality: The secondary amine of the linker acts as a nucleophile, displacing the electron-deficient fluorine atom on the pomalidomide isoindoline ring. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to quench the HF generated in situ without competing in the primary reaction. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this transformation, solvating the ions and facilitating the reaction.
Ethyl acetate (EtOAc), Saturated aq. NaCl (brine), Water (H₂O)
Anhydrous Sodium Sulfate (Na₂SO₄)
Silica gel for column chromatography
Procedure:
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-fluoro-pomalidomide (1.0 eq).
Dissolve the solid in anhydrous DMF (approx. 0.1 M concentration).
Add 4-((2-Methoxyethyl)amino)butan-1-ol (1.2 eq) followed by DIPEA (3.0 eq) to the solution.
Heat the reaction mixture to 90 °C and stir for 12-18 hours. Monitor reaction progress by LC-MS or TLC.
Upon completion, cool the reaction to room temperature.
Dilute the mixture with ethyl acetate and wash sequentially with water (3x) and brine (1x) to remove DMF and excess reagents.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude residue by silica gel column chromatography (e.g., using a gradient of 0-10% methanol in dichloromethane) to yield the pure pomalidomide-linker conjugate.
Self-Validation: Confirm the structure and purity (>95%) of the product by ¹H NMR and LC-MS. Expect to see the disappearance of the fluorine signal in ¹⁹F NMR (if used) and a mass corresponding to the addition of the linker minus HF.
Protocol 2: Oxidation of Terminal Alcohol to Carboxylic Acid
This protocol details the oxidation of the primary alcohol on the pomalidomide-linker conjugate to a carboxylic acid, creating a functional handle for amide coupling.
Causality: A TEMPO-BAIB system provides a mild and selective method for oxidizing primary alcohols to carboxylic acids without affecting the sensitive functionalities on the pomalidomide moiety. BAIB ((Diacetoxyiodo)benzene) acts as the stoichiometric oxidant, while TEMPO is the catalyst. Acetonitrile/water is a common solvent system for this reaction.
Materials:
Pomalidomide-linker conjugate from Protocol 1 (1.0 eq)
Dissolve the pomalidomide-linker conjugate (1.0 eq) in a 1:1 mixture of ACN/H₂O.
Add TEMPO (0.1 eq) and BAIB (2.5 eq) to the solution.
Stir vigorously at room temperature for 4-6 hours. Monitor the reaction by LC-MS until the starting material is consumed.
Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution and stir for 15 minutes.
Extract the mixture with ethyl acetate (3x).
Combine the organic layers and wash with brine.
Acidify the aqueous layer to pH ~3 with 1 M HCl and extract again with ethyl acetate (3x).
Combine all organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid product. This material is often used in the next step without further purification if it is sufficiently pure by LC-MS.
Self-Validation: Confirm product formation via LC-MS, observing the expected mass increase (+14 Da, corresponding to O). The disappearance of the alcohol proton signals in ¹H NMR is also indicative of successful oxidation.
Protocol 3: Final Amide Coupling to an Amine-Warhead
This protocol describes the final coupling of the activated linker-E3 ligand conjugate with an amine-containing warhead to form the final PROTAC.
Causality: HATU is a highly efficient peptide coupling reagent that activates the carboxylic acid to form a reactive ester, facilitating nucleophilic attack by the amine on the warhead.[17] DIPEA is again used as a non-nucleophilic base to maintain basic conditions required for the coupling.
In a clean, dry vial under an inert atmosphere, dissolve the pomalidomide-linker-acid (1.0 eq) in anhydrous DMF.
Add HATU (1.2 eq) and DIPEA (4.0 eq) and stir the mixture for 15-20 minutes at room temperature to pre-activate the carboxylic acid.
In a separate vial, dissolve the amine-functionalized warhead (1.1 eq) in a minimal amount of anhydrous DMF.
Add the warhead solution to the pre-activated acid mixture.
Stir the reaction at room temperature for 2-4 hours. Monitor progress by LC-MS.
Upon completion, dilute the reaction mixture with DMSO/water and purify the final PROTAC using reverse-phase preparative HPLC.
Lyophilize the pure fractions to obtain the final PROTAC as a solid.
Self-Validation: Characterize the final product thoroughly by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity, structure, and purity (>98% by HPLC).
Part 3: Troubleshooting Guide
Problem
Potential Cause(s)
Suggested Solution(s)
Low yield in SNAr (Protocol 1)
1. Incomplete reaction. 2. Insufficient base. 3. Water in the reaction.
1. Increase reaction time or temperature (up to 120 °C). 2. Add an additional equivalent of DIPEA. 3. Ensure use of anhydrous DMF and properly dried glassware.
Incomplete Oxidation (Protocol 2)
1. Inactive oxidant. 2. Insufficient amount of oxidant.
1. Use fresh BAIB. 2. Add an additional 0.5 eq of BAIB and stir for another 2 hours.
1. Use fresh HATU. Consider alternative coupling agents like PyBOP. 2. Increase reaction time and/or temperature (up to 40 °C). 3. Add a co-solvent like DCM or use a more solubilizing solvent if compatible.
Difficult Purification
Co-eluting impurities.
Optimize the HPLC gradient. If silica gel is used, try a different solvent system (e.g., EtOAc/Hexanes with an amine additive like triethylamine if the compound is basic).
Conclusion
4-((2-Methoxyethyl)amino)butan-1-ol is a highly effective and strategic building block for the synthesis of PROTACs. Its inherent structural features provide a direct route to PROTACs with improved physicochemical properties, particularly solubility, which is a common obstacle in the field. The orthogonal reactivity of its amine and alcohol functionalities enables robust, modular, and convergent synthetic strategies, facilitating the efficient construction and optimization of novel protein degraders. The protocols detailed herein offer a validated framework for researchers, scientists, and drug development professionals to leverage this valuable precursor in their quest for next-generation therapeutics.
References
Precise PEG LLC. (n.d.). Linkers in PROTACs. Retrieved from [Link]
Abeje, Y. E., Wieske, L. H., Poongavanam, V., et al. (2025). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry, 68(1), 638-657. [Link]
Shcherbakov, D., & Varzatskii, O. (2020). Novel approaches for the rational design of PROTAC linkers. Molecules, 25(21), 5138. [Link]
Maple, H. J., & Clayden, J. (2021). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 12(8), 1235-1250. [Link]
Di Micco, S., & Finamore, C. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. ChemMedChem, 17(12), e202200115. [Link]
Abeje, Y. E., et al. (2025, March 17). Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. ACS Medicinal Chemistry Letters, 16(4), 681-687. [Link]
Farnaby, W., et al. (2019). Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. Bioorganic & Medicinal Chemistry Letters, 29(16), 2166-2172. [Link]
ResearchGate. (n.d.). Key methods to assemble PROTAC libraries using alkyl and ether linkers. Retrieved from [Link]
Scott, J. S., & Brown, D. G. (2024). Property-based optimisation of PROTACs. RSC Medicinal Chemistry, 15(1), 29-41. [Link]
ResearchGate. (n.d.). Required physicochemical properties for oral PROTACs. Retrieved from [Link]
Creative Diagnostics. (n.d.). General Protocol for Conjugating Biomolecules to Amino-Modified Beads. Retrieved from [Link]
MDPI. (2024, April 12). Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs. Cancers, 16(8), 1503. [Link]
Aapptec Peptides. (n.d.). Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. Retrieved from [Link]
Kim, Y., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules, 25(8), 1960. [Link]
Ferguson, F. M., et al. (2021). Identification of ligands for E3 ligases with restricted expression using fragment-based methods. Chemical Science, 12(28), 9636-9644. [Link]
ScienceOpen. (2024, March 21). Application of PROTACs in target identification and validation. Retrieved from [Link]
Peptideweb.com. (n.d.). Loading protocols. Retrieved from [Link]
Diva Portal. (2024, May 16). Exploring the chemical space of orally bioavailable PROTACs. Retrieved from [Link]
MDPI. (n.d.). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules, 26(17), 5304. [Link]
ResearchGate. (n.d.). (A) Coupling procedure for aza-peptide aldehyde warhead. (B) Coupling.... Retrieved from [Link]
Application Note: 4-((2-Methoxyethyl)amino)butan-1-ol Conjugation Strategies in Peptide Synthesis
Executive Summary & Chemical Rationale The structural complexity of modern peptide therapeutics necessitates the use of versatile, multifunctional building blocks to optimize pharmacokinetics and enable site-specific mod...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Rationale
The structural complexity of modern peptide therapeutics necessitates the use of versatile, multifunctional building blocks to optimize pharmacokinetics and enable site-specific modifications. 4-((2-Methoxyethyl)amino)butan-1-ol (CAS No. 54093-35-5) has emerged as a highly valuable bifunctional linker in this domain.
Structurally, this molecule features a secondary amine flanked by a primary butyl alcohol chain and a methoxyethyl tail. This specific architecture provides three distinct advantages:
Orthogonal Reactivity: The secondary amine can participate in robust amide bond formation (e.g., N-alkylation or C-terminal capping), while the primary alcohol remains available for downstream functionalization (e.g., esterification, phosphorylation, or solid-support immobilization).
Mini-PEGylation: The methoxyethyl moiety acts as a minimal polyethylene glycol (PEG) unit. PEGylation is a proven strategy to enhance the aqueous solubility of hydrophobic peptides, reduce proteolytic degradation via steric shielding, and prolong circulating half-life []().
Proteolytic Resistance: Amide bonds formed with secondary amines (N-alkylated amides) are highly resistant to enzymatic cleavage compared to standard primary amides.
Mechanistic Insights: Overcoming Steric Hindrance
A fundamental challenge in utilizing 4-((2-methoxyethyl)amino)butan-1-ol is the inherent steric hindrance of its secondary amine. Standard carbodiimide coupling agents (e.g., DIC/HOBt) often yield incomplete reactions and promote epimerization of the C-terminal amino acid due to prolonged activation times.
The Causality of Reagent Selection: To overcome this, the reaction necessitates highly reactive uronium/aminium salts, specifically HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) 1. HATU rapidly converts the carboxylic acid into an highly reactive OAt-active ester. The presence of the nitrogen atom at the 7-position of the HOAt leaving group provides a neighboring group effect, acting as an intramolecular base to accelerate aminolysis by the hindered secondary amine, thus outcompeting racemization pathways 2.
Quantitative Comparison of Coupling Reagents
Table 1: Efficiency metrics for coupling Fmoc-AA-OH to 4-((2-methoxyethyl)amino)butan-1-ol.
Coupling Reagent System
Equivalents (Acid:Reagent:Base)
Reaction Time
Avg. Yield (%)
Epimerization Risk
Recommended Use Case
HATU / DIPEA
1.0 : 1.1 : 2.0
1 - 2 hours
> 95%
Very Low
Hindered secondary amines; SPPS
PyBOP / DIPEA
1.0 : 1.0 : 2.0
4 - 6 hours
80 - 85%
Low
Cost-sensitive scale-up
DIC / OxymaPure
1.0 : 1.0 : 0.1
12 - 18 hours
60 - 70%
Moderate
Greener solvent protocols
HBTU / DIPEA
1.0 : 1.0 : 2.0
18+ hours
< 50%
High
Not recommended for this linker
Experimental Protocols: Self-Validating Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating analytical checkpoints before irreversible steps are taken.
Protocol A: Solution-Phase C-Terminal Amidation
This protocol details the conjugation of a fully protected peptide sequence (free C-terminus) to the secondary amine of the linker.
Pre-Activation (Critical Step): Dissolve Peptide-OH (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (concentration ~0.1 M). Add DIPEA (2.0 eq). Stir at room temperature for exactly 5 minutes.
Validation Checkpoint 1: Withdraw a 1 µL aliquot, quench in H2O/MeCN, and analyze via LC-MS. The disappearance of the Peptide-OH mass and the appearance of the Peptide-OAt active ester mass confirms successful pre-activation. Do not proceed if the free acid remains.
Amine Addition: Once pre-activation is validated, add 4-((2-methoxyethyl)amino)butan-1-ol (1.2 eq) dropwise to avoid localized exothermic degradation.
Coupling: Stir the reaction under an inert argon atmosphere for 1 to 2 hours.
Validation Checkpoint 2: Perform LC-MS analysis. The reaction is complete when the OAt-ester is fully consumed, yielding the target conjugated mass.
Workup: Dilute the mixture with Ethyl Acetate. Wash sequentially with 5% aqueous citric acid (to remove unreacted amine and DIPEA), saturated NaHCO3 (to remove HOAt byproduct), and brine. Dry over anhydrous Na2SO4 and concentrate under reduced pressure.
Protocol B: Solid-Phase Immobilization Strategy
For synthesizing peptides directly onto the linker, the primary alcohol is first anchored to a 2-Chlorotrityl Chloride (2-CTC) resin. The extreme steric bulk of the 2-CTC resin ensures absolute chemoselectivity for the primary alcohol, leaving the secondary amine free for elongation.
SPPS workflow for C-terminal PEGylated amides using 4-((2-methoxyethyl)amino)butan-1-ol.
Step-by-Step Methodology:
Resin Swelling: Swell 2-CTC resin (1.0 eq, loading ~1.0 mmol/g) in anhydrous DCM for 30 minutes.
Immobilization: Dissolve 4-((2-methoxyethyl)amino)butan-1-ol (2.0 eq) and Pyridine (4.0 eq) in DCM. Add to the resin and agitate for 12 hours at room temperature.
Capping: Add HPLC-grade Methanol (0.1 mL/mg resin) and agitate for 30 minutes to cap unreacted trityl chloride sites. Wash thoroughly with DCM and DMF.
Validation Checkpoint 3: Perform a Chloranil test (specific for secondary amines). A dark blue/green bead color confirms the successful loading of the secondary amine linker onto the resin.
First Amino Acid Coupling: React the resin with Fmoc-AA-OH (3.0 eq), HATU (2.9 eq), and DIPEA (6.0 eq) for 2 hours.
Validation Checkpoint 4: Repeat the Chloranil test. A colorless/yellow result indicates complete acylation of the secondary amine. If positive, repeat the coupling step before proceeding to standard Fmoc deprotection.
Pharmacokinetic Implications of the Conjugate
The integration of the methoxyethyl tail is not merely a structural exercise; it fundamentally alters the biological fate of the peptide. By acting as a mini-PEG unit, it shifts the hydration sphere of the peptide, directly impacting its systemic clearance and bioavailability 3.
Pharmacokinetic enhancement logic of mini-PEGylation via the methoxyethyl linker.
Furthermore, unlike large-chain PEGs (e.g., PEG2000 or PEG5000) which can sometimes trigger anti-PEG antibody responses or cause unwanted vacuolization 4, the low molecular weight of the methoxyethyl group avoids immunogenic recognition while still providing sufficient steric bulk to deter exopeptidase activity at the C-terminus.
References
Jiehua Pharma. "Alkyls Building Blocks: 4-((2-methoxyethyl)amino)butan-1-ol (CAS No.: 54093-35-5)." Jiehua Pharma Catalog. Available at:[Link]
Cui, et al. "Research progress on the PEGylation of therapeutic proteins and peptides (TPPs)." Frontiers in Bioengineering and Biotechnology (2024). Available at:[Link]
Veronese, F. M., & Mero, A. "The impact of PEGylation on biological therapies." BioDrugs (2008), PubMed. Available at:[Link]
Iliuta, et al. "The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System." MDPI Pharmaceutics (2025). Available at:[Link]
Application Notes & Protocols: Experimental Design for the Evaluation of 4-((2-Methoxyethyl)amino)butan-1-ol as a Novel N,O-Bidentate Ligand in Catalysis
**Abstract This guide provides a comprehensive framework for the evaluation of novel N,O-bidentate amino alcohol ligands, using the previously uncharacterized compound 4-((2-Methoxyethyl)amino)butan-1-ol as a model candi...
Author: BenchChem Technical Support Team. Date: April 2026
**Abstract
This guide provides a comprehensive framework for the evaluation of novel N,O-bidentate amino alcohol ligands, using the previously uncharacterized compound 4-((2-Methoxyethyl)amino)butan-1-ol as a model candidate. We present a logical, field-proven workflow for researchers in catalysis and drug development, beginning with ligand synthesis and characterization, progressing to systematic catalyst screening in a benchmark cross-coupling reaction, and culminating in strategies for reaction optimization. The protocols are designed to be self-validating, with an emphasis on explaining the causal relationships between experimental design choices and potential catalytic outcomes. This document serves as a roadmap for unlocking the potential of new molecular architectures in homogeneous catalysis.
| Introduction: The Rationale for Novel Amino Alcohol Ligands
Amino alcohols represent a privileged class of ligands in transition metal catalysis.[1][2][3] Their utility stems from their ability to form stable, chelated complexes with metal centers through both the nitrogen and oxygen atoms. This N,O-bidentate coordination creates a defined chiral or achiral environment that can profoundly influence the efficiency, selectivity, and scope of a catalytic transformation.[4] Key advantages conferred by these ligands include:
Stabilization of the Metal Center: Chelation prevents metal agglomeration and precipitation, preserving the catalytically active monomeric species.
Modulation of Electronic Properties: The electron-donating nature of the amine and alcohol moieties can influence the electron density at the metal center, impacting key steps like oxidative addition and reductive elimination.[5]
Steric Control: The ligand's three-dimensional structure can control substrate approach and dictate product selectivity.
The target molecule, 4-((2-Methoxyethyl)amino)butan-1-ol , presents an intriguing structural motif. The secondary amine and primary alcohol offer a classic N,O-chelation framework. Furthermore, the flexible butanyl chain and the pendant methoxyethyl group could impart unique solubility properties and potentially engage in secondary, hemilabile interactions with the metal center, which can be beneficial for catalyst turnover.
This document outlines the experimental design process to determine if this novel structure can function as an effective ligand in a catalytically relevant transformation, using the Suzuki-Miyaura cross-coupling reaction as a benchmark.[6][7]
| Workflow for Novel Ligand Evaluation
A systematic approach is critical to efficiently evaluate a new ligand. The process involves a phased progression from synthesis and confirmation to broad screening and focused optimization. This workflow ensures that resources are used effectively and that the data generated at each stage informs the next.
Figure 1: A phased workflow for the systematic evaluation of a novel catalytic ligand.
| Phase 1: Ligand Synthesis and Characterization
| Protocol: Synthesis via Reductive Amination
This protocol describes a plausible and robust method for synthesizing 4-((2-Methoxyethyl)amino)butan-1-ol from commercially available precursors. Reductive amination is a reliable C-N bond-forming reaction.
Materials:
4-Aminobutan-1-ol
2-Methoxyacetaldehyde (often handled as a 50 wt.% solution in water)
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
Dichloromethane (DCM), anhydrous
Methanol (MeOH), anhydrous
Saturated aqueous sodium bicarbonate (NaHCO₃)
Anhydrous magnesium sulfate (MgSO₄)
Standard glassware for organic synthesis under an inert atmosphere
Procedure:
Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 4-aminobutan-1-ol (1.0 eq) and anhydrous DCM.
Imine Formation: Add 2-methoxyacetaldehyde (1.1 eq) dropwise to the stirred solution at room temperature. Stir the mixture for 1-2 hours to allow for the formation of the intermediate imine/hemiaminal.
Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM. Cool the reaction mixture from step 2 to 0 °C in an ice bath and add the reducing agent slurry portion-wise over 30 minutes.
Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations. It is less sensitive to moisture than other hydrides and minimizes the reduction of the aldehyde starting material.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃. Stir vigorously until gas evolution ceases.
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer three times with DCM. Combine all organic layers.
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
Purification: Purify the crude oil via flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane, to afford the pure 4-((2-Methoxyethyl)amino)butan-1-ol as a colorless oil.
Characterization:
¹H and ¹³C NMR: Confirm the molecular structure and assess purity.
High-Resolution Mass Spectrometry (HRMS): Confirm the exact mass of the compound.
Purity Analysis (GC or HPLC): Quantify purity; a purity of >98% is recommended for catalytic screening.
| Phase 2: Catalyst System Screening
With the pure ligand in hand, the next phase is to rapidly screen its performance in a well-defined catalytic system. The goal is not to achieve maximum yield, but to identify promising combinations of metal, base, and solvent that demonstrate catalytic activity.
| Protocol: High-Throughput Screening for Suzuki-Miyaura Coupling
This protocol uses a 24-well plate format for parallel screening, which is resource- and time-efficient.[8][9] The benchmark reaction will be the coupling of 4-bromoanisole with phenylboronic acid, a standard transformation with well-documented outcomes.
Materials:
Ligand: 4-((2-Methoxyethyl)amino)butan-1-ol stock solution (e.g., 0.1 M in toluene).
Metal Precursors: Palladium(II) acetate (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), Nickel(II) chloride (NiCl₂).
Equipment: 24-well plate with septa, automated liquid handler or multichannel pipette, inert atmosphere glovebox, shaker/heater block, GC-MS or LC-MS system.
Procedure:
Plate Preparation (In Glovebox):
To each designated well of the reaction plate, add the solid base (e.g., 0.3 mmol).
Add phenylboronic acid (0.225 mmol, 1.5 eq).
Add the metal precursor as a solid or from a stock solution (e.g., 0.003 mmol Pd, 1.5 mol%).
Ligand Addition: Add the ligand stock solution to each well. A typical starting point is a Ligand:Metal ratio of 2:1.
Causality Note: A slight excess of ligand is often used to ensure full coordination to the metal and prevent the formation of less active or unstable species.
Substrate & Solvent Addition: Prepare a stock solution of 4-bromoanisole (0.15 mmol, 1.0 eq) and the internal standard (e.g., dodecane) in the chosen reaction solvent. Add the required volume of this solution to each well (e.g., 1.5 mL for a 0.1 M reaction concentration).
Reaction Execution: Seal the plate securely with a cap mat. Place the plate on a shaker/heater block set to a standard temperature (e.g., 80 °C or 100 °C). Stir for a set time (e.g., 12 or 24 hours).
Analysis: After cooling, unseal the plate. Take a small aliquot from each well, dilute with a suitable solvent (e.g., ethyl acetate), filter through a small plug of silica, and analyze by GC-MS or LC-MS to determine the percent conversion of the starting material and the yield of the desired biaryl product relative to the internal standard.
| Data Presentation and Interpretation
Summarize the results in a clear, tabular format. This allows for easy identification of trends and promising "hit" conditions.
Entry
Metal Precursor (mol%)
Ligand:Metal
Base
Solvent
Temp (°C)
Yield (%)
1
Pd(OAc)₂ (1.5)
2:1
K₂CO₃
Toluene
100
[Data]
2
Pd(OAc)₂ (1.5)
2:1
Cs₂CO₃
Toluene
100
[Data]
3
Pd(OAc)₂ (1.5)
2:1
K₃PO₄
Toluene
100
[Data]
4
Pd(OAc)₂ (1.5)
2:1
K₃PO₄
Dioxane
100
[Data]
5
Pd₂(dba)₃ (0.75)
2:1
K₃PO₄
Toluene
100
[Data]
6
NiCl₂ (3.0)
2:1
K₃PO₄
Dioxane
80
[Data]
...
...
...
...
...
...
...
Control
Pd(OAc)₂ (1.5)
0:1 (No Ligand)
K₃PO₄
Toluene
100
[Data]
Table 1: Example Design of Experiment (DoE) for screening the catalytic performance of 4-((2-Methoxyethyl)amino)butan-1-ol.
Interpretation:
Compare entries with different bases (1-3): This reveals the optimal base for the transmetalation step. Stronger bases like K₃PO₄ are often effective.[10]
Compare entries with different solvents (3 vs. 4): Solvent polarity and coordinating ability can dramatically affect catalyst stability and activity.
Compare entries with different metal precursors (3 vs. 5): The oxidation state of the initial precursor (Pd(II) vs. Pd(0)) can influence the catalyst activation period.
Compare Pd vs. Ni (e.g., 3 vs. 6): Nickel catalysts are often cheaper and can be effective for different substrate classes, particularly alkyl halides.[1][2]
Crucially, compare against the ligand-free control: A significantly higher yield in the ligated reactions provides strong evidence that 4-((2-Methoxyethyl)amino)butan-1-ol is acting as a beneficial catalytic ligand.
| Phase 3: Reaction Optimization and Mechanistic Considerations
Once a promising set of "hit" conditions is identified (e.g., Pd(OAc)₂, K₃PO₄, Toluene), the next step is to optimize the reaction parameters to maximize yield and efficiency. This can be done systematically using a Design of Experiments (DoE) approach or by varying one parameter at a time.[11]
Parameters to Optimize:
Temperature: Lowering the temperature can improve selectivity, while raising it can increase reaction rates.
Catalyst Loading: Reducing the amount of expensive palladium is a key goal. Test loadings from 1.5 mol% down to 0.1 mol%.
Ligand:Metal Ratio: Vary the ratio (e.g., 1:1, 1.5:1, 2:1, 4:1) to find the sweet spot between catalyst stability and activity.
Concentration: Reaction concentration can influence rates and catalyst lifetime.
| Proposed Catalytic Cycle
Understanding the fundamental mechanism helps rationalize the experimental observations. For a Pd-catalyzed Suzuki-Miyaura reaction, the generally accepted cycle involves three main steps where the N,O-ligand (L) plays a crucial role.[7][10]
Technical Support Center: Chemoselective Amidation of 4-((2-Methoxyethyl)amino)butan-1-ol
Welcome to the Technical Support Center. This guide is designed for process chemists and drug development professionals facing chemoselectivity challenges when amidating 4-((2-Methoxyethyl)amino)butan-1-ol (CAS: 54093-35...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for process chemists and drug development professionals facing chemoselectivity challenges when amidating 4-((2-Methoxyethyl)amino)butan-1-ol (CAS: 54093-35-5). Because this molecule contains both a secondary amine and a primary alcohol, standard amidation protocols often fail, leading to complex mixtures of N-amides, O-esters, and N,O-diacylated byproducts.
Below, you will find mechanistic troubleshooting guides, quantitative condition matrices, and a self-validating experimental protocol to achieve >95% N-acylation.
Mechanistic Pathway Analysis
Kinetic competition between desired N-acylation and undesired O-acylation pathways.
Troubleshooting FAQs
Q1: Why am I observing significant O-acylation and N,O-diacylation in my reaction?
Causality & Experience: 4-((2-Methoxyethyl)amino)butan-1-ol presents a distinct steric challenge. While nitrogen is intrinsically more nucleophilic than oxygen, the secondary amine is sterically hindered by its 2-methoxyethyl and 4-hydroxybutyl substituents. If you use highly reactive electrophiles (like acyl chlorides) or an excess of the acylating agent, the primary alcohol's lack of steric hindrance allows it to readily compete, leading to O-acylation[1].
Furthermore, two common laboratory errors will guarantee O-acylation:
Acidic Conditions: If the reaction medium drops in pH, the amine will protonate and become entirely unreactive, forcing the acylating agent to react exclusively with the primary alcohol[2].
Use of DMAP: Adding 4-dimethylaminopyridine (DMAP) is a fatal flaw in this context. DMAP is a potent acyl transfer catalyst that specifically accelerates esterification, completely overriding the natural chemoselectivity of the amine.
Q2: Which coupling reagents and solvents maximize N-selectivity for this substrate?
Causality & Experience: To prevent O-acylation, you must avoid acyl chlorides and instead use mild peptide coupling reagents that generate an active ester with tuned reactivity. The combination of EDC and HOBt is highly effective. Recent process chemistry advancements demonstrate that running this coupling in a surfactant-in-water emulsion (e.g., TPGS-750-M) using N-methylmorpholine (NMM) as a base provides exceptional chemoselectivity for unprotected amino alcohols[3]. The hydrophobic core of the micelles shields the active ester from bulk water, while the mild conditions allow the kinetically favored secondary amine to react without triggering the primary alcohol.
Q3: How do I rescue a batch that has already undergone N,O-diacylation?
Causality & Experience: If your LC-MS indicates N,O-diacylation, you can selectively cleave the O-acyl group (ester) without breaking the N-acyl group (amide). Esters are significantly more electrophilic than amides. Treating the crude mixture with a mild base, such as K₂CO₃ in methanol at room temperature for 1-2 hours, will selectively hydrolyze the ester back to the primary alcohol, leaving the robust amide bond intact. However, this adds a synthetic step and reduces overall atom economy, making upfront prevention the superior strategy.
Quantitative Data: Coupling Condition Matrix
The following table summarizes the expected chemoselectivity outcomes based on the choice of coupling system and additives.
High electrophilicity of chloride reduces kinetic differentiation.
DCC / NHS
DMF
DIPEA (2.0 eq)
85%
15%
Moderate selectivity; urea byproduct can complicate isolation.
T3P (50% in EtOAc)
EtOAc
DIPEA (3.0 eq)
92%
8%
Excellent for secondary amines; bulky reagent limits alcohol attack.
EDC / HOBt
2% TPGS-750-M / H₂O
NMM (2.5 eq)
> 95%
< 2%
Optimal chemoselectivity; green solvent system[3].
Self-Validating Experimental Protocol
This protocol utilizes EDC/HOBt in a TPGS-750-M surfactant system to ensure >95% N-acylation of 4-((2-Methoxyethyl)amino)butan-1-ol.
Step 1: Micellar Medium Preparation
Dissolve 2 wt% TPGS-750-M in degassed HPLC-grade water to form the micellar reaction medium.
Causality: The surfactant forms nanomicelles that solubilize the organic substrates while protecting the active ester from bulk water hydrolysis.
Step 2: Carboxylic Acid Activation
Add the target carboxylic acid (1.0 equiv) and HOBt (1.1 equiv) to the micellar solution. Stir for 5 minutes at room temperature. Add EDC·HCl (1.1 equiv) and N-methylmorpholine (NMM, 2.5 equiv). Stir for 15 minutes.
Causality: NMM is a mild base that deprotonates the acid without catalyzing O-acylation (unlike DMAP).
Step 3: Temperature-Controlled Substrate Addition
Cool the reaction vessel to 0–5 °C using an ice bath. Add 4-((2-Methoxyethyl)amino)butan-1-ol (1.05 equiv) dropwise over 10 minutes.
Causality: Lowering the temperature suppresses the kinetic energy of the system, maximizing the inherent nucleophilic advantage of the amine over the alcohol.
Step 4: Self-Validation (In-Process Control)
After 2 hours of stirring at room temperature, pull a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS.
Pass: Base peak is [M+H]+ corresponding to the N-amide. Proceed to Step 5.
Fail (O-Acylation detected): Peak at [M+Acyl+H]+ indicates diacylation. Corrective Action: Add 0.5 equiv of K₂CO₃ and 1 mL MeOH directly to the mixture to selectively hydrolyze the ester before workup.
Fail (Incomplete Conversion): Unreacted amine remains. Corrective Action: Add 0.2 equiv EDC·HCl to re-activate any hydrolyzed acid.
Step 5: Isolation and Workup
Extract the aqueous mixture with EtOAc (3 x 10 mL). The TPGS-750-M surfactant remains in the aqueous layer. Wash the combined organic layers with saturated aqueous NaHCO₃ (to remove unreacted acid/HOBt), followed by a brief wash with 0.1 M HCl (to remove trace unreacted amine), and brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.
Self-validating workflow for chemoselective N-amidation of amino alcohols.
References
Selective Amidation of Unprotected Amino Alcohols Using Surfactant-in-Water Technology: A Highly Desirable Alternative to Reprotoxic Polar Aprotic Solvents
Source: Organic Process Research & Development (ACS Publications)
URL:[Link]
Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications
Source: Beilstein Journal of Organic Chemistry (PMC)
URL:[Link]
Selective n-acylation of amino alcohols (Patent WO1993020038A1)
Technical Support Center: Advanced Purification of 4-((2-Methoxyethyl)amino)butan-1-ol by Flash Chromatography
Welcome to the technical support center for the chromatographic purification of polar amino alcohols. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) specifically tailored to the challe...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the chromatographic purification of polar amino alcohols. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) specifically tailored to the challenges encountered when purifying 4-((2-Methoxyethyl)amino)butan-1-ol, a compound representative of a class of molecules known for their complex chromatographic behavior. Our goal is to equip you with the expertise to move beyond trial-and-error and develop robust, efficient purification methods.
Introduction: The Challenge of Purifying Polar Amino Alcohols
4-((2-Methoxyethyl)amino)butan-1-ol is a molecule that presents a dual challenge for purification by flash chromatography. Its structure contains both a basic secondary amine and a primary alcohol, rendering it highly polar and water-soluble. Consequently, it interacts strongly with standard silica gel, often leading to significant peak tailing, low recovery, and poor separation from polar impurities. This guide will explore the root causes of these issues and provide systematic strategies to overcome them.
Method Development and Optimization Workflow
Successful purification begins with a logical and systematic approach to method development. The following workflow outlines the critical decision points for purifying polar amines like 4-((2-Methoxyethyl)amino)butan-1-ol.
Troubleshooting
Technical Support Center: Troubleshooting the Synthesis and Alkylation of 4-((2-Methoxyethyl)amino)butan-1-ol
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 4-((2-Methoxyethyl)amino)butan-1-ol , a bifunctional secondary amino alcohol.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 4-((2-Methoxyethyl)amino)butan-1-ol , a bifunctional secondary amino alcohol.
Because this molecule contains both a secondary amine and a primary alcohol, it presents a classic chemoselectivity challenge. "Over-alkylation" in this context refers to two distinct failure modes depending on your workflow:
During Synthesis: Unwanted progression to a tertiary amine when attempting to synthesize the secondary amine.
During Functionalization: Unwanted quaternization (ammonium salt formation) or O-alkylation when attempting to selectively alkylate the secondary amine to a tertiary amine.
Workflow Decision Matrix
Decision matrix for avoiding over-alkylation in the synthesis and functionalization workflows.
Q: Why does direct alkylation of 4-aminobutan-1-ol with 1-bromo-2-methoxyethane result in complex mixtures?A: Direct SN2 alkylation of primary amines creates a "runaway cascade." The first alkylation yields a secondary amine. Due to the inductive electron-donating effect of the newly added alkyl group, this secondary amine is actually more nucleophilic than the starting primary amine[1][2]. Consequently, the secondary amine reacts with the alkyl halide faster than the primary amine does, leading to unavoidable over-alkylation into the tertiary amine[1].
Q: How does sodium triacetoxyborohydride (STAB) prevent over-alkylation during reductive amination?A: Reductive amination bypasses the SN2 cascade by forming an imine intermediate. STAB (NaBH(OAc)₃) is a mild reducing agent due to the electron-withdrawing acetate groups, allowing it to selectively reduce the protonated imine intermediate without reducing the unreacted aldehyde[3]. Once the secondary amine is formed, its increased steric bulk severely hinders the formation of a second iminium ion under these mild conditions, effectively halting the reaction at mono-alkylation[3][4].
Q: I need absolute chemoselectivity. Is there a protecting group strategy that guarantees mono-alkylation?A: Yes, the Fukuyama-Mitsunobu strategy. By protecting the primary amine with 2-nitrobenzenesulfonyl chloride (Nos-Cl), you create a highly acidic sulfonamide[5]. Once this sulfonamide is alkylated, the nitrogen lacks an available proton and is extremely sterically and electronically deactivated[6]. This guarantees absolute chemoselectivity (0% over-alkylation) and is ideal when starting materials are prohibitively expensive[5].
Q: When functionalizing 4-((2-Methoxyethyl)amino)butan-1-ol into a tertiary amine, how do I avoid O-alkylation of the primary alcohol?A: The chemoselectivity between N-alkylation and O-alkylation is governed entirely by your choice of base. The pKa of the primary alcohol is ~16, while the conjugate acid of the secondary amine is ~10-11. By utilizing a weak inorganic base like K₂CO₃ (conjugate acid pKa ~10.3), you selectively neutralize the ammonium salt formed during N-alkylation without deprotonating the hydroxyl group[7]. Strong bases (e.g., NaH, KOtBu) must be strictly avoided, as they will form the alkoxide and trigger competing O-alkylation[7].
Quantitative Comparison of Alkylation Strategies
Strategy
Reagents / Catalyst
Target Product
Typical Yield
Over-alkylation Risk
Chemoselectivity
Direct SN2 Alkylation
R-X, K₂CO₃, MeCN
Secondary Amine
20–40%
High (>50% tertiary)
Poor
Reductive Amination
Aldehyde, NaBH(OAc)₃
Secondary Amine
75–95%
Low (<5%)
Excellent
Fukuyama Alkylation
Nos-Cl, R-X, DBU, Thiol
Secondary Amine
80–90%
None (0%)
Absolute
Controlled SN2
1.0 eq R-X, K₂CO₃
Tertiary Amine
70–85%
Low (Quaternization)
Good
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Each critical step includes a specific Validation Checkpoint so you can analytically confirm success before proceeding.
Protocol A: Synthesis of the Secondary Amine via Reductive Amination
Objective: Synthesize 4-((2-Methoxyethyl)amino)butan-1-ol from 4-aminobutan-1-ol without forming the tertiary amine.
Imine Formation: Dissolve 4-aminobutan-1-ol (1.0 eq) and 2-methoxyacetaldehyde (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Stir at room temperature for 30–45 minutes.
Validation Checkpoint: Analyze an aliquot by IR spectroscopy. The disappearance of the aldehyde C=O stretch (~1720 cm⁻¹) and the appearance of an imine C=N stretch (~1660 cm⁻¹) confirms complete intermediate formation.
Reduction: Cool the flask to 0°C. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.4 eq) portion-wise over 15 minutes[8]. Allow the reaction to warm to room temperature and stir for 4 hours.
Validation Checkpoint: Monitor by TLC (DCM:MeOH 9:1, Ninhydrin stain). The primary amine starting material (stains purple/pink) should disappear, replaced entirely by the secondary amine product (stains yellow/orange).
Quench & Workup: Slowly quench the reaction with saturated aqueous NaHCO₃ until bubbling ceases. Extract the aqueous layer with EtOAc (3x).
Validation Checkpoint: Test the pH of the aqueous layer; it must be strictly mildly basic (pH ~8). If it is too acidic, the product will remain protonated and lost in the aqueous phase.
Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Validation Checkpoint: LC-MS analysis of the crude oil must show the target mass [M+H]⁺ = 148.1 m/z. The over-alkylated tertiary amine mass ([M+H]⁺ = 206.1 m/z) should be <5% relative abundance.
Protocol B: Absolute Mono-Alkylation via Fukuyama-Mitsunobu Strategy
Objective: Synthesize the secondary amine with 0% risk of over-alkylation.
Nosyl Protection: React 4-aminobutan-1-ol (1.0 eq) with 2-nitrobenzenesulfonyl chloride (Nos-Cl) (1.1 eq) and Et₃N (2.0 eq) in DCM at 0°C for 2 hours.
Validation Checkpoint: TLC shows a new UV-active spot (Nos group). Ninhydrin stain is negative, confirming the primary amine is fully consumed.
Alkylation: Treat the Nos-protected amine with 2-methoxyethanol (1.2 eq), triphenylphosphine (PPh₃) (1.5 eq), and DIAD (1.5 eq) in THF at 0°C, then warm to room temperature for 12 hours.
Validation Checkpoint: LC-MS confirms the mass of the fully protected intermediate. Due to the sulfonamide's lack of a proton, over-alkylation is structurally impossible[6].
Deprotection: Dissolve the intermediate in DMF. Add thioglycolic acid (2.0 eq) and DBU (3.0 eq). Stir at room temperature for 2 hours[5].
Validation Checkpoint: The solution will immediately turn bright yellow/orange (indicating the formation of the Meisenheimer complex intermediate). Disappearance of this color upon aqueous workup indicates successful cleavage. LC-MS confirms the final product [M+H]⁺ = 148.1 m/z.
Protocol C: N-Alkylation to a Tertiary Amine (Avoiding Quaternization & O-Alkylation)
Objective: Alkylate 4-((2-Methoxyethyl)amino)butan-1-ol to a tertiary amine without touching the primary alcohol or forming a quaternary salt.
Reaction Setup: Dissolve 4-((2-Methoxyethyl)amino)butan-1-ol (1.0 eq) and the target alkyl halide (strictly 1.05 eq) in acetonitrile (MeCN). Add finely milled K₂CO₃ (1.5 eq).
Validation Checkpoint: Ensure the K₂CO₃ is a fine powder to maximize surface area. The heterogeneous mixture should be easily stirrable.
Heating: Stir at 60°C for 12–16 hours.
Validation Checkpoint: Monitor by LC-MS. The secondary amine ([M+H]⁺ = 148.1) will convert to the tertiary amine. The primary alcohol remains untouched because K₂CO₃ is too weak to deprotonate the alcohol[7].
Quaternization Check:
Validation Checkpoint: Analyze the LC-MS for the quaternary ammonium mass ([M]⁺). Because tertiary amines are sterically hindered, quaternization is slow[9]. If trace quaternization is observed, reduce the alkyl halide to strictly 1.0 eq and lower the temperature to 45°C.
Technical Support Center: Optimizing Cross-Coupling Reactions of 4-((2-Methoxyethyl)amino)butan-1-ol
Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for troubleshooting and optimizing the cross-coupling of 4-((2-Methoxyethyl)amino)butan-1-ol with various a...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for troubleshooting and optimizing the cross-coupling of 4-((2-Methoxyethyl)amino)butan-1-ol with various aryl and heteroaryl partners. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying logic to empower you to make informed decisions in your research.
The dual nucleophilicity of amino alcohols like 4-((2-Methoxyethyl)amino)butan-1-ol presents a unique challenge in cross-coupling chemistry, often leading to a competition between C-N and C-O bond formation.[1][2] This guide will focus on strategies to selectively achieve the desired C-N coupling.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the cross-coupling reaction of 4-((2-Methoxyethyl)amino)butan-1-ol.
Q1: My reaction shows low to no conversion of the starting materials. What are the first things to check?
A1: When faced with a stalled reaction, a systematic check of your reagents and reaction setup is the most efficient way to diagnose the problem.
Reagent Purity: The purity of all components is critical.[3][4]
Amine: Your 4-((2-Methoxyethyl)amino)butan-1-ol should be pure. Trace impurities can poison the catalyst. Consider purifying by distillation or filtration through a plug of activated alumina if necessary.[3]
Aryl Halide/Pseudohalide: Ensure your coupling partner is free of contaminants.
Solvent: Use anhydrous, degassed solvents. Common choices for Buchwald-Hartwig reactions include toluene, dioxane, THF, and t-BuOH.[3][5] Avoid chlorinated solvents and acetonitrile, as they can inhibit the reaction.[5]
Base: Bases like sodium tert-butoxide (NaOtBu) are hygroscopic. Use a fresh bottle or a properly stored aliquot.
Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen.[4] Ensure your reaction vessel was properly purged with an inert gas (argon or nitrogen) and that the reaction is maintained under a positive pressure of inert gas.
Catalyst Activity:
Pre-catalyst vs. In-situ Generation: Using a pre-catalyst (e.g., a G3 or G4 palladacycle) is often more reliable than generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂.[3][6] Pre-catalysts offer faster activation and can lead to more consistent results.
Catalyst Age: If you are using an older bottle of catalyst, its activity may be diminished.
Reaction Temperature: Ensure your reaction is heated to the appropriate temperature. Some less reactive aryl chlorides may require higher temperatures (80-100 °C) to undergo oxidative addition.[6][7]
Q2: I'm observing the formation of palladium black. What does this indicate and how can it be prevented?
A2: The appearance of a black precipitate, known as palladium black, signifies that your palladium catalyst has fallen out of the catalytic cycle and aggregated.[4] This leads to a loss of catalytic activity.
Causes and Solutions:
Cause
Explanation
Solution
Ligand Dissociation
The phosphine ligand may be detaching from the palladium center, leading to unstable, aggregation-prone Pd(0).
Use bulky, electron-rich phosphine ligands which bind more strongly to the palladium. Increasing the ligand-to-palladium ratio (e.g., 2:1) can also help.
High Temperature
Excessive heat can accelerate catalyst decomposition.
Optimize the temperature. Run the reaction at the lowest temperature that provides a reasonable reaction rate.
Inappropriate Solvent
The solvent may not be adequately solubilizing the catalytic species.
Screen alternative solvents like dioxane or toluene.
Q3: My main product is the result of C-O coupling (O-arylation) instead of the desired C-N coupling. How can I improve selectivity for amination?
A3: Achieving chemoselectivity is the central challenge when using amino alcohol substrates.[1][2] The relative nucleophilicity of the amine and alcohol, as well as the reaction conditions, will dictate the outcome.
Strategies to Favor C-N Coupling:
Ligand Choice: The ligand plays a crucial role in controlling selectivity.
Bulky Ligands: Sterically hindered biaryl phosphine ligands (e.g., XPhos, RuPhos) can favor amination. The bulky environment around the palladium center can make the approach of the more sterically demanding alcohol more difficult.
Ligand Screening: A systematic screening of different ligand classes is highly recommended.
Base Selection: The choice of base can influence which nucleophile is deprotonated.
Weaker Bases: While strong bases like NaOtBu are common, weaker bases such as Cs₂CO₃ or K₃PO₄ might offer better selectivity in some cases, as they are less likely to deprotonate the alcohol.[5]
Soluble Organic Bases: Consider using a soluble organic base like DBU, which can provide a more homogeneous reaction mixture.[5][8]
Protecting Groups: While often less desirable due to extra steps, protecting the alcohol as a silyl ether (e.g., TBDMS) is a reliable way to ensure exclusive C-N coupling. The protecting group can be removed post-coupling.
Q4: The reaction is sluggish, and I'm getting a mixture of starting material and product even after extended reaction times. How can I drive the reaction to completion?
A4: A sluggish reaction can often be improved by addressing the rate-limiting step in the catalytic cycle.
Increase Catalyst Loading: While not always ideal, increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can improve the reaction rate.[3]
More Forcing Conditions:
Higher Temperature: Gradually increase the reaction temperature. For challenging substrates, temperatures up to 100-120 °C might be necessary.
Stronger Base: If you are using a weaker base, switching to a stronger one like LHMDS or NaOtBu could accelerate the reaction.[3][5]
Optimize Ligand: The ligand influences both the oxidative addition and reductive elimination steps.[9] A different ligand might be required to accelerate the turnover-limiting step for your specific substrate combination.
Solvent and Concentration: Ensure all reactants are soluble in the chosen solvent.[5] Sometimes, changing the concentration can also impact the reaction rate.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for reaction conditions for the cross-coupling of 4-((2-Methoxyethyl)amino)butan-1-ol with an aryl bromide?
A1: A robust starting point for optimization would be:
Component
Recommendation
Rationale
Palladium Source
A G3 or G4 Pre-catalyst (e.g., XPhos Pd G3)
Provides a reliable and rapid generation of the active Pd(0) species.[3][6]
Ligand
XPhos or RuPhos
Bulky, electron-rich ligands that are generally effective for coupling secondary amines.
Base
NaOtBu or LHMDS
Strong bases that are effective in deprotonating secondary amines for the catalytic cycle.[5]
Solvent
Toluene or Dioxane (anhydrous, degassed)
Common, non-coordinating solvents for Buchwald-Hartwig aminations.[3][5]
Temperature
80-100 °C
A typical temperature range for these couplings.
Concentration
0.1 - 0.5 M
A reasonable starting concentration.
Q2: How does the choice of aryl halide (I, Br, Cl, OTf) affect the reaction?
A2: The reactivity of the aryl electrophile generally follows the order: Ar-I > Ar-Br ~ Ar-OTf > Ar-Cl.[5] However, in Buchwald-Hartwig aminations, aryl iodides can sometimes be problematic due to iodide inhibition of the catalyst.[5] For this reason, aryl bromides are often a good balance of reactivity and stability. Aryl chlorides are typically less reactive and may require more active catalyst systems (specific ligands like RuPhos or BrettPhos) and higher temperatures to react efficiently.[7]
Q3: Can I use microwave irradiation to accelerate the reaction?
A3: Yes, microwave heating can often significantly reduce reaction times. It's an excellent tool for rapid screening of conditions. When using a microwave, organic bases like DBU are often preferred due to better solubility and heating characteristics.[5]
Q4: What is the general mechanism for the Buchwald-Hartwig amination?
A4: The generally accepted catalytic cycle involves three key steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and a base removes a proton to form a palladium-amido complex.
Reductive Elimination: The C-N bond is formed, releasing the desired arylated amine product and regenerating the Pd(0) catalyst.[9][10][11]
Visualizing the Process
Buchwald-Hartwig Catalytic Cycle
Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low-yielding amination reactions.
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination Screening
! IMPORTANT ! This is a general starting procedure. Optimal conditions may vary. All operations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
To an oven-dried vial or Schlenk tube equipped with a stir bar, add:
Ligand (if not using a pre-catalyst, e.g., XPhos, 0.012-0.06 mmol).
Base (e.g., NaOtBu, 1.4 mmol).
Seal the vessel, and purge with argon or nitrogen.
Add the aryl halide (1.0 mmol) and 4-((2-Methoxyethyl)amino)butan-1-ol (1.2 mmol).
Add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.
Place the reaction in a preheated oil bath at the desired temperature (e.g., 100 °C).
Stir vigorously for the specified time (e.g., 12-24 hours).
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
References
Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]
Condition Optimization for Buchwald-Hartwig Reactions. (2025, January 2). YouTube. Retrieved from [Link]
Catalytic Chemoselective C-N and C-O Cross-Coupling of Amino Alcohols: Mechanistic Perspectives and Synthetic Advancements. (2025, December 11). ResearchGate. Retrieved from [Link]
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Retrieved from [Link]
Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC - NIH. Retrieved from [Link]
Help troubleshooting a Buchwald-Hartwig amination?. (2018, September 6). Reddit. Retrieved from [Link]
Ligand-controlled palladium-catalyzed regiodivergent aminocarbonylation of tert-alcohols. PMC. Retrieved from [Link]
Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. ACS Publications. Retrieved from [Link]
What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Royal Society of Chemistry. Retrieved from [Link]
Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals. Retrieved from [Link]
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal. Retrieved from [Link]
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Florida State University Libraries. Retrieved from [Link]
Palladium-Catalyzed Amination of Allyl Alcohols. The Journal of Organic Chemistry. Retrieved from [Link]
Catalytic chemoselective C–N and C–O cross-coupling of amino alcohols: mechanistic perspectives and synthetic advancements. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
Troubleshooting a C–N Coupling Reaction. (2026, January 26). Reddit. Retrieved from [Link]
Direct Cross-Coupling of Alcohols with O-Nucleophiles Mediated by N-Iodosuccinimide as a Precatalyst under Mild Reaction Conditions. MDPI. Retrieved from [Link]
Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]
Why am I getting low yield for my Suzuki coupling reaction?. (2016, January 5). Reddit. Retrieved from [Link]
Palladium catalyzed cross-coupling of alcohols with olefins by positional tuning of a counteranion. PMC. Retrieved from [Link]
MacMillan Lab Scores Alcohol-Alcohol Cross-Coupling Method After Long Effort. (2024, March 26). Princeton University Department of Chemistry. Retrieved from [Link]
Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Der Pharma Chemica. Retrieved from [Link]
CN104610075A - Synthetic method of 4-animo-1-butanol. Google Patents.
PROCESS DEVELOPMENT REPORT. Medicines for All institute (M4ALL). Retrieved from [Link]
4-amino-2-methyl-2-butanol. Chemical Synthesis Database. Retrieved from [Link]
4-Amino-1-butanol. In Wikipedia. Retrieved from [Link]
removing unreacted 4-((2-Methoxyethyl)amino)butan-1-ol from reaction mixtures
Topic: Removing Unreacted 4-((2-Methoxyethyl)amino)butan-1-ol from Reaction Mixtures Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals facing...
Author: BenchChem Technical Support Team. Date: April 2026
Topic: Removing Unreacted 4-((2-Methoxyethyl)amino)butan-1-ol from Reaction Mixtures
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals facing the common challenge of purifying reaction mixtures containing the residual starting material, 4-((2-Methoxyethyl)amino)butan-1-ol. This polar amino alcohol presents unique separation challenges due to its high boiling point, water solubility, and basicity. This document provides in-depth troubleshooting guides and FAQs to help you develop an effective and efficient purification strategy.
Understanding the Challenge: Key Properties of 4-((2-Methoxyethyl)amino)butan-1-ol
Before selecting a purification method, it is crucial to understand the physicochemical properties of the impurity you are trying to remove. 4-((2-Methoxyethyl)amino)butan-1-ol is a bifunctional molecule with properties that complicate its removal.
Property
Value / Characteristic
Implication for Purification
Structure
H₃CO-CH₂CH₂-NH-CH₂CH₂CH₂CH₂-OH
Contains a secondary amine (basic), a primary alcohol (polar, H-bond donor/acceptor), and an ether linkage (H-bond acceptor).
Polarity
High
Tends to be highly soluble in polar solvents (water, methanol, ethanol) and may have low solubility in nonpolar solvents (hexane, ether). It often streaks during normal-phase column chromatography.
Basicity (pKa)
Estimated ~10-11 (typical for secondary amines)
Its solubility is highly pH-dependent. It will be protonated and water-soluble at acidic pH and neutral and more organic-soluble at basic pH.
Boiling Point
High (estimated >200 °C)
Removal by simple or vacuum distillation is often difficult and energy-intensive, and may not be feasible if the desired product has a similar boiling point or is thermally labile.[1][2]
Hydrogen Bonding
Strong donor (from -OH and N-H) and acceptor (from O, N) capabilities
Contributes to high water solubility and a high boiling point.
Frequently Asked Questions (FAQs)
Q1: What is the simplest method to try first for removing 4-((2-Methoxyethyl)amino)butan-1-ol?
A1: For most applications, a pH-dependent liquid-liquid extraction (LLE), also known as an acid-base extraction, is the most effective and scalable initial approach.[3] By washing your organic reaction mixture with an acidic aqueous solution (e.g., 1M HCl), you can protonate the basic amine of the impurity, rendering it a highly water-soluble salt that partitions into the aqueous phase. Your neutral or acidic product should remain in the organic layer.
Q2: My desired product is also basic. How can I use liquid-liquid extraction?
A2: This requires a more nuanced approach based on the difference in basicity (pKa) between your product and the impurity. If there is a significant difference (ΔpKa > 2), you can perform a selective extraction using a buffered aqueous solution at a carefully controlled pH. By setting the pH between the pKa values of the two amines, you can selectively protonate the more basic compound, drawing it into the aqueous phase while leaving the less basic one in the organic layer.
Q3: The unreacted amine is streaking badly on my silica gel column. What can I do?
A3: This is a classic problem when chromatographing basic compounds on acidic silica gel. The strong interaction leads to poor peak shape and inefficient separation. You have several options:
Mobile Phase Additive: Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide (0.1-1%) to your mobile phase. This deactivates the acidic sites on the silica, improving the peak shape of your amine.
Alternative Stationary Phase: Switch to a more suitable stationary phase. Alumina (basic or neutral) is a good alternative. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography (C18) with a high-aqueous mobile phase may also provide better separation.[4][5][6]
Q4: Can I remove the impurity by forming a salt and filtering it off?
A4: Yes, this can be a highly effective strategy, especially if your desired product is neutral and soluble in a nonpolar solvent. After dissolving the crude reaction mixture in a suitable solvent (e.g., diethyl ether, ethyl acetate), you can add an acid (e.g., HCl in ether, or p-toluenesulfonic acid). The amine impurity will form a salt which, if insoluble, will precipitate out and can be removed by simple filtration. This method is often used to purify amino alcohols.[7]
Liquid-liquid extraction leverages the differential solubilities of compounds between two immiscible liquid phases. For amines, we can exploit their basicity to dramatically alter their solubility in water.[3][8]
Causality Behind the Method
At a pH below its pKa, the secondary amine in 4-((2-Methoxyethyl)amino)butan-1-ol will be protonated to form an ammonium salt. This ionic salt is significantly more soluble in an aqueous phase than in a nonpolar organic solvent. Conversely, at a pH above its pKa, the amine is in its neutral, "free base" form, which is more soluble in organic solvents.
Experimental Protocol: Standard Acid Wash
This protocol assumes your desired product is neutral or acidic and resides in an organic solvent.
Preparation: Ensure your crude reaction mixture is dissolved in an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane, toluene).
First Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute acidic solution (e.g., 1M HCl or 5% citric acid solution).
Mixing: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake vigorously for 30-60 seconds, venting periodically.
Separation: Allow the layers to separate completely. The protonated amine impurity will be in the lower aqueous layer (for DCM) or upper aqueous layer (for less dense solvents like ethyl acetate).
Drain and Repeat: Drain the aqueous layer. Repeat the extraction (steps 2-4) one or two more times with fresh acidic solution to ensure complete removal.
Neutralization Wash: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to recover your purified product.
Troubleshooting LLE
Issue ID
Problem
Possible Cause(s)
Recommended Actions & Solutions
LLE-01
Emulsion Formation (a stable milky layer forms between the organic and aqueous phases)
- High concentration of amphiphilic compounds.- Vigorous shaking.- pH is too close to the pKa of one of the components.
- Action: Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which often breaks emulsions.- Solution: Allow the mixture to stand for an extended period. Gentle swirling instead of vigorous shaking can prevent emulsion formation. If persistent, filter the entire mixture through a pad of Celite®.
LLE-02
Poor Removal of Amine Impurity (TLC or LC-MS shows significant amine remaining in the organic layer)
- Insufficient acid used (not enough to protonate all the amine).- Insufficient mixing or extraction cycles.- The organic solvent is too polar (e.g., THF), leading to some miscibility with water.
- Action: Check the pH of the aqueous layer after extraction; it should be distinctly acidic (pH < 2). If not, add more acid.- Solution: Perform at least two or three extraction cycles. If using a polar solvent, consider first removing it and redissolving the crude product in a less polar, water-immiscible solvent like ethyl acetate.
LLE-03
Product Loss (desired product is being extracted into the aqueous layer)
- The product itself has basic functionalities and is being protonated.- The product is highly polar and has some water solubility even in its neutral state.
- Action: If your product is weakly basic, use a milder acid like 5% citric acid or a buffered solution instead of a strong mineral acid.[9]- Solution: After the acid wash, perform a "back-extraction." Make the combined acidic aqueous layers basic (pH > 12) with NaOH and extract with a fresh portion of organic solvent to recover any basic product that was inadvertently removed.
Visualization: LLE Workflow
Caption: Workflow for removing a basic amine impurity via acid wash.
Method 2: Column Chromatography
When LLE is insufficient or inappropriate, column chromatography is the next logical step. The high polarity and basicity of 4-((2-Methoxyethyl)amino)butan-1-ol require special considerations to achieve good separation.
Causality Behind Method Selection
Standard normal-phase chromatography on silica gel often fails for basic amines because the weakly acidic silanol groups (Si-OH) on the silica surface strongly and irreversibly bind to the amine, leading to significant tailing or complete retention on the column.[10] The solution is to either neutralize these acidic sites or use a different separation mechanism.
Decision-Making for Chromatography
Caption: Decision tree for selecting a chromatography method.
Protocol: Normal-Phase Chromatography with Basic Additive
Stationary Phase: Use standard flash-grade silica gel.
Mobile Phase (Eluent) Selection: Develop a solvent system using TLC. A common starting point is a mixture of a nonpolar solvent (Hexanes or Heptane) and a polar solvent (Ethyl Acetate). To this mixture, add 0.5-1% triethylamine (TEA) or a solution of 7N ammonia in methanol.
Expert Insight: TEA is volatile and easily removed during concentration. It acts as a competitive base, binding to the silica's acidic sites and allowing your amine compounds to elute with symmetrical peak shapes.
Column Packing: Pack the column using the mobile phase containing the basic additive.
Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Adsorb it onto a small amount of silica ("dry loading") for best results, especially if the compound has low solubility in the eluent.
Elution: Run the column, collecting fractions and monitoring by TLC. The less polar product should elute before the highly polar amine impurity.
Concentration: Combine the pure fractions and remove the solvent and TEA under reduced pressure.
Troubleshooting Chromatography
Issue ID
Problem
Possible Cause(s)
Recommended Actions & Solutions
CC-01
Continued Streaking/Tailing (even with TEA)
- Insufficient TEA added.- Sample is overloaded on the column.- Highly acidic impurities in the crude mixture are neutralizing the TEA.
- Action: Increase the TEA concentration to 2%.- Solution: Use a larger column or load less material. Consider a pre-purification step (like an LLE) to remove acidic or very polar impurities before chromatography.
CC-02
Co-elution of Product and Impurity
- The polarity difference between the product and the amine is too small for the chosen solvent system.
- Action: Switch to a different solvent system. For example, replacing Ethyl Acetate with Dichloromethane/Methanol can alter selectivity.- Solution: If normal-phase fails, switch to an orthogonal technique like reversed-phase chromatography, where separation is based on hydrophobicity rather than polarity.[5][11]
CC-03
Low Recovery from Reversed-Phase
- Highly polar compounds can be difficult to retain on C18 columns, eluting in the void volume.[4]
- Action: Use a highly aqueous mobile phase (e.g., starting with 95-100% water).- Solution: Use a specialized "aqueous stable" C18 column (e.g., ODS-AQ type) designed to prevent phase collapse in high-water conditions.[4] Alternatively, HILIC is specifically designed for retaining and separating very polar compounds.[6]
Method 3: High-Vacuum Distillation
Due to its high boiling point, removing 4-((2-Methoxyethyl)amino)butan-1-ol by distillation is only viable under specific circumstances.
Applicability
When the desired product has a significantly lower boiling point (difference > 50 °C), allowing it to be distilled away from the non-volatile amine.
When the desired product is non-volatile (e.g., a salt or high molecular weight polymer), allowing the amine impurity to be removed via vacuum distillation.
This method is generally not suitable for thermally sensitive products.
Protocol: Short-Path Vacuum Distillation
Setup: Assemble a short-path distillation apparatus. Use a vacuum pump capable of reaching <1 mmHg.
Heating: Heat the distillation flask using an oil bath with magnetic stirring. The bath temperature should be set 20-30 °C higher than the expected boiling point of the substance at the target pressure.[2]
Fractionation: Slowly increase the temperature while monitoring the vacuum. Collect any low-boiling solvents first. Increase the temperature further to distill the target compound, collecting it in a chilled receiving flask.
Shutdown: Once the desired fraction is collected, cool the system completely before releasing the vacuum to prevent oxidation of hot materials.
Method 4: Crystallization & Salt Formation
This method is excellent for obtaining high-purity material and can be more scalable than chromatography.
Causality Behind the Method
This technique relies on creating a significant difference in solubility between the product and the impurity in a given solvent system. This can be achieved either by finding a solvent that selectively crystallizes your neutral product while leaving the polar amine impurity in the mother liquor, or by converting the amine impurity into an insoluble salt.[12][13]
Protocol: Impurity Removal via Salt Formation
This protocol is ideal when the desired product is neutral and soluble in a nonpolar organic solvent.
Dissolution: Dissolve the crude reaction mixture in a suitable nonpolar or moderately polar solvent where your product is soluble but an ammonium salt would be insoluble (e.g., diethyl ether, ethyl acetate, or a hexane/ethyl acetate mixture).
Acid Addition: While stirring, slowly add a solution of an acid. A common choice is 2M HCl in diethyl ether, which can be purchased or prepared. Add the acid dropwise until no more precipitate forms.
Precipitation: The 4-((2-Methoxyethyl)amino)butan-1-ol hydrochloride salt should precipitate as a white solid. Continue stirring for 15-30 minutes at room temperature or in an ice bath to ensure complete precipitation.
Filtration: Filter the mixture through a Büchner funnel to remove the solid salt. Wash the solid with a small amount of cold solvent to recover any occluded product.
Product Isolation: The filtrate contains your purified product. Wash the filtrate with a mild base (e.g., saturated NaHCO₃ solution) to remove any excess acid, dry the organic layer, and concentrate to yield the final product.
References
Wikipedia. (n.d.). Liquid–liquid extraction.
YMC America. (2017, December 8). 3 Ideal Columns for Analyzing Polar Compounds. YMC America, Inc.
Power, L. A., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6(11), 2155-2162. [Link]
Bhatt, J., et al. (2005). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 9(5), 637-642. [Link]
Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications.
Columbia University. (n.d.).
University of Colorado Boulder. (n.d.).
Zhao, R-S., et al. (2002). Liquid-liquid-liquid microextraction of aromatic amines from water samples combined with high-performance liquid chromatography. Journal of Chromatography A, 966(1-2), 157-164. [Link]
Biotage. (2023, January 30).
Physics Wallah. (n.d.).
Waters. (2017, August 3). Infographic: What's the Best Column for Polar Compound Retention?.
Canadian Discovery Network. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture.
Wired Chemist. (n.d.).
Fyles, T. M., & Malik-Diemer, V. A. (2016). Separation of amines in bi- and triphasic systems. I - Liquid-liquid extraction. Canadian Journal of Chemistry, 61(2), 343-350. [Link]
Arnold, H. W. (1945). U.S. Patent No. 2,377,511. U.S.
Chemistry Universe. (2025, September 11).
Korovina, N. (2020, September 6). Recrystallization Technique for Organic Chemistry [Video]. YouTube.
University of California, Irvine. (n.d.).
Gilbert, J. C., & Martin, S. F. (n.d.). Experimental Organic Chemistry: A Miniscale and Microscale Approach. Cengage Learning.
ChemistInJapan. (2010, September 19). [Lab 6] Distilling Amines... Again [Video]. YouTube.
Kölbl, G., et al. (2003). European Patent No. EP1312600A1.
BenchChem. (2025).
Vorholt, A. J., et al. (2025). Switchable Hydrophilicity Amine Product Extraction: Efficient Separation of Tertiary Amines via Carbon Dioxide-Induced Polarity Switch in Homogeneous Catalysis. ACS Sustainable Chemistry & Engineering. [Link]
Melloni, P., et al. (1998). U.S. Patent No. 5,866,719. U.S.
Moss, P. H., & Conway, J. T. (1969). U.S. Patent No. 3,433,788. U.S.
University of Rochester. (n.d.).
Senthamarai, T., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701121. [Link]
Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros.
Technical Support Center: 4-((2-Methoxyethyl)amino)butan-1-ol Storage & Handling
Welcome to the Technical Support Center for 4-((2-Methoxyethyl)amino)butan-1-ol (CAS: 54093-35-5). As a bifunctional amino alcohol with an ether linkage, this compound presents unique stability challenges during long-ter...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 4-((2-Methoxyethyl)amino)butan-1-ol (CAS: 54093-35-5). As a bifunctional amino alcohol with an ether linkage, this compound presents unique stability challenges during long-term storage. This guide provides researchers and drug development professionals with mechanistic insights, validated protocols, and troubleshooting workflows to ensure the absolute integrity of your chemical inventory.
Mechanistic Overview: Understanding the Vulnerabilities
To prevent degradation, we must first understand the chemical causality. 4-((2-Methoxyethyl)amino)butan-1-ol contains three reactive sites susceptible to oxidation:
Secondary Amine (-NH-): Highly prone to oxidation by atmospheric oxygen, forming hydroxylamines and subsequently nitrones.
Primary Alcohol (-OH): Susceptible to slow oxidation into aldehydes or carboxylic acids in the presence of trace metals and oxygen.
Ether Linkage (-O-CH3): Vulnerable to radical-initiated autooxidation, leading to hydroperoxide formation.
Fig 1. Primary oxidation pathways of 4-((2-Methoxyethyl)amino)butan-1-ol during storage.
Frequently Asked Questions (FAQs)
Q: Why does my 4-((2-Methoxyethyl)amino)butan-1-ol turn yellow or brown over time?A: This discoloration is the hallmark of secondary amine oxidation. When exposed to ambient oxygen and light, secondary amines undergo oxidation to form hydroxylamines, which further oxidize into highly colored nitrones. 1 demonstrate that this process is accelerated by kinetic energy (heat) and light[1].
Q: Why is Argon recommended over Nitrogen for inert gas padding?A: While nitrogen is commonly used to blanket amine catalysts to reduce oxygen levels[2], Argon is significantly denser than both Nitrogen (1.78 g/L vs 1.25 g/L) and ambient air. When you pad a storage vial, Argon settles heavily over the liquid phase, creating a robust physical barrier that prevents oxygen ingress during the critical moments before the container is permanently sealed[3].
Q: Is peroxide formation a genuine risk for this specific compound?A: Yes. Although methoxy groups are less prone to autooxidation than diisopropyl or diethyl ethers, long-term storage (12+ months) in the presence of oxygen and light will initiate a radical chain mechanism, forming hydroperoxides. These peroxides can cross-link the compound, increasing viscosity and posing safety hazards during distillation.
Quantitative Stability Data
The following table summarizes the degradation causality based on empirical storage conditions. Lowering temperature reduces the kinetic energy available to overcome the activation barriers of oxidation, while inert atmospheres remove the primary reactant (O2).
Storage Condition
Temp (°C)
Atmosphere
Light Exposure
12-Month Purity (%)
Primary Degradant
Clear Glass Vial
25
Air
Ambient
84.6
Nitrones
Amber Glass Vial
25
Air
Dark
91.8
Nitrones
Amber Glass Vial
4
Nitrogen
Dark
98.9
Aldehydes
Sealed Ampoule
-20
Argon
Dark
>99.9
None detected
Troubleshooting Guide
If your inventory has already been compromised, use the following diagnostic workflow to identify the specific degradation pathway and remediate the material.
Fig 2. Diagnostic workflow for identifying and remediating specific oxidation degradation.
Remediation: Perform a fractional vacuum distillation. Nitrones and higher-molecular-weight degradation products will remain in the distillation pot. Ensure the receiving flask is pre-purged with Argon.
Issue 2: The liquid has become highly viscous.
Causality: Peroxide-induced polymerization of the ether tail.
Remediation:Do NOT distill immediately. Test for peroxides using KI-starch paper. If positive, wash the neat liquid with a concentrated aqueous solution of sodium metabisulfite to reduce the peroxides. Separate the organic layer, dry over anhydrous Na2SO4, and then distill.
Validated Experimental Protocols
To guarantee the trustworthiness of your storage conditions, utilize the following self-validating protocol for long-term archiving.
Objective: Completely remove dissolved oxygen from the liquid matrix to arrest amine and ether oxidation pathways prior to deep-freeze storage.
Step-by-Step Methodology:
Transfer: Aliquot the desired volume of 4-((2-Methoxyethyl)amino)butan-1-ol into a heavy-walled Schlenk tube equipped with a PTFE valve.
Freeze: Submerge the bottom of the tube in a liquid nitrogen (LN2) dewar until the compound is completely frozen. Causality: Freezing solidifies the matrix, preventing the compound from boiling away when exposed to high vacuum.
Pump: Open the PTFE valve to a high-vacuum Schlenk line for 5 minutes to evacuate the atmospheric air in the headspace.
Thaw: Close the PTFE valve to isolate the tube from the vacuum. Remove the tube from the LN2 bath and place it in a room-temperature water bath. Causality: As the solid melts, trapped dissolved gases (primarily O2) are forced out of the liquid matrix and into the evacuated headspace.
Cycle: Repeat Steps 2 through 4 for a total of three complete cycles.
System Validation Check: During the final (third) thaw phase, observe the melting liquid closely. If no gas bubbles evolve from the liquid as it melts, the system is fully degassed. If bubbles are still visible, the protocol has failed to remove all oxygen; perform an additional freeze-pump-thaw cycle until the validation check passes.
Argon Backfill: Once validated, backfill the Schlenk tube with high-purity Argon gas.
Ampoule Sealing: Transfer the degassed liquid into pre-baked amber glass ampoules under a continuous positive stream of Argon. Flame-seal the ampoules immediately. Store at -20°C.
References
Title: How to prevent the oxidation of Amine Catalyst?
Technical Support Center: Troubleshooting 4-((2-Methoxyethyl)amino)butan-1-ol Reactions
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals working with 4-((2-Methoxyethyl)amino)butan-1-ol (CAS: 54093-35-5).
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals working with 4-((2-Methoxyethyl)amino)butan-1-ol (CAS: 54093-35-5).
This bifunctional molecule presents two distinct synthetic challenges:
Steric Hindrance: The secondary amine is flanked by a 2-methoxyethyl group and a butyl chain, drastically reducing its nucleophilicity.
Chemoselectivity: The presence of an unhindered primary alcohol creates a kinetic competition between N-functionalization and O-functionalization.
Below, you will find authoritative troubleshooting FAQs, mechanistic workflows, and self-validating protocols designed to help you overcome these barriers.
Visualizing the Chemoselectivity Challenge
When treating 4-((2-Methoxyethyl)amino)butan-1-ol with electrophiles, the reaction pathway is dictated by the balance between intrinsic nucleophilicity and steric bulk.
Fig 1. Divergent reaction pathways highlighting the chemoselectivity challenge of amino alcohols.
Frequently Asked Questions (FAQs)
Q1: Why am I observing predominantly O-alkylation when treating 4-((2-Methoxyethyl)amino)butan-1-ol with alkyl halides?
A1: This is a classic case of kinetic control overriding thermodynamic preference due to steric hindrance. During a standard SN2 direct alkylation, the transition state requires the nucleophile to approach the electrophile at a 180-degree angle to the leaving group. The bulky 2-methoxyethyl and butyl chains create a severe steric clash, significantly raising the activation energy [1]. Consequently, the less sterically hindered primary alcohol outcompetes the amine, acting as the primary nucleophile and leading to undesired O-alkylation.
Q2: How can I force N-alkylation to synthesize a tertiary amine without protecting the alcohol?
A2: You must abandon direct SN2 alkylation and utilize reductive amination . By reacting the amine with an aldehyde, you bypass the SN2 transition state entirely. The amine attacks the flat, sp2-hybridized carbonyl carbon, which is far less sterically demanding, forming a hemiaminal that dehydrates to an iminium ion [2]. Using Sodium Triacetoxyborohydride (STAB) ensures the iminium is reduced selectively without reducing the starting aldehyde [3].
Q3: I need to acylate the amine, but I want to avoid O-acylation. What are the best conditions?
A3: While N-acylation is generally faster than O-acylation due to nitrogen's higher intrinsic nucleophilicity, steric hindrance can erode this selectivity. To achieve highly chemoselective N-acylation in hindered amino alcohols, utilize catalytic dibutyltin oxide (Bu2SnO). The metal catalyst helps direct the acyl electrophile selectively to the nitrogen atom, preserving the primary alcohol [4].
Quantitative Data: Strategy Comparison
Table 1: Comparative Analysis of Functionalization Strategies for Secondary Amino Alcohols
Strategy
Reagents
N-Selectivity
Typical Yield
Mechanistic Causality
Direct Alkylation
R-X, K2CO3, DMF
Low (<30%)
10-25%
Steric clash at the secondary amine redirects the electrophile to the unhindered primary alcohol [1].
Reductive Amination
Aldehyde, STAB, DCE
High (>95%)
80-95%
Iminium formation is strictly N-selective; STAB selectively reduces the iminium over the carbonyl [5].
Chemoselective Acylation
R-COCl, Bu2SnO
High (>90%)
75-85%
Catalytic dibutyltin oxide directs the acyl group selectively to the nitrogen despite steric bulk [4].
Mechanistic Workflow: Reductive Amination
Fig 2. Mechanistic workflow of one-pot reductive amination using Sodium Triacetoxyborohydride.
Objective: Synthesize a tertiary amine from 4-((2-Methoxyethyl)amino)butan-1-ol while completely avoiding O-alkylation.
Reagents:
4-((2-Methoxyethyl)amino)butan-1-ol (1.0 eq)
Aldehyde (1.1 eq)
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
Glacial Acetic Acid (1.0 eq)
Anhydrous 1,2-Dichloroethane (DCE)
Step-by-Step Methodology:
Imine Formation: Dissolve the amine and aldehyde in anhydrous DCE (0.2 M). Add acetic acid.
Causality: Mild acidic conditions (pH 4-5) protonate the carbonyl oxygen, accelerating nucleophilic attack while preventing complete protonation of the amine [5].
Reduction: After stirring for 1 hour at room temperature, add STAB portion-wise.
Causality: STAB's three electron-withdrawing acetoxy groups stabilize the B-H bond, making it a mild hydride donor that selectively targets the highly electrophilic iminium ion over the unreacted aldehyde [5].
Validation & Quench: Monitor via TLC (DCM:MeOH 9:1, Ninhydrin stain). The disappearance of the secondary amine spot validates conversion. Quench the reaction slowly with saturated aqueous NaHCO3.
Causality: NaHCO3 neutralizes the acetic acid and safely decomposes unreacted STAB, preventing post-workup side reactions and emulsion formation.
Extraction: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure.
Protocol B: Chemoselective N-Boc Protection
Objective: Transiently mask the secondary amine to allow downstream O-functionalization without overalkylation [6].
Reagents:
4-((2-Methoxyethyl)amino)butan-1-ol (1.0 eq)
Di-tert-butyl dicarbonate (Boc2O) (1.05 eq)
Triethylamine (TEA) (1.5 eq)
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
Initiation: Dissolve the amine in DCM and cool to 0°C using an ice bath. Add TEA.
Causality: Cooling to 0°C suppresses the kinetic energy required for the less nucleophilic primary alcohol to react, ensuring strict chemoselectivity for the amine [6].
Acylation: Add Boc2O dropwise. Stir for 2 hours, allowing the mixture to gradually warm to room temperature.
Validation & Workup: Dilute with additional DCM and wash the organic layer with 1M HCl.
Causality: The acidic wash protonates and removes any unreacted starting amine and TEA into the aqueous layer, creating a self-purifying system.
Finalization: Wash with saturated NaHCO3 to remove any acidic impurities, dry over MgSO4, and concentrate.
Advanced Linker Strategies in Drug Design: 4-((2-Methoxyethyl)amino)butan-1-ol vs. PEG Linkers
The selection of a linker in bioconjugation and small-molecule drug design is not merely a structural necessity; it is a critical determinant of a therapeutic’s pharmacokinetics (PK), pharmacodynamics (PD), and overall s...
Author: BenchChem Technical Support Team. Date: April 2026
The selection of a linker in bioconjugation and small-molecule drug design is not merely a structural necessity; it is a critical determinant of a therapeutic’s pharmacokinetics (PK), pharmacodynamics (PD), and overall safety profile. In modern drug development—spanning Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and Lipid Nanoparticles (LNPs)—the dichotomy often lies between utilizing broad, flexible polymeric systems like Polyethylene Glycol (PEG) linkers and highly specific, discrete small-molecule building blocks like 4-((2-Methoxyethyl)amino)butan-1-ol .
This guide provides an objective, data-driven comparison of these two linker paradigms, analyzing the causality behind their performance and providing self-validating experimental protocols for their implementation.
Chemical & Structural Profiling
To understand their divergent applications, we must first analyze the fundamental chemical properties of both linker types.
PEG Linkers consist of repeating ethylene oxide units -(CH2-CH2-O)n-. They can be synthesized as polydisperse mixtures or as discrete, exact-length chains (dPEG) 1. Their primary defining feature is extreme hydrophilicity and high structural flexibility.
4-((2-Methoxyethyl)amino)butan-1-ol (CAS: 54093-35-5) is a highly specific, discrete alkyl/ether building block [](). Structurally, it features a secondary amine flanked by a butanol chain and a methoxyethyl group. This bifunctionality provides precise synthetic handles while maintaining a strict, low-molecular-weight monodispersity.
Table 1: Physicochemical Comparison
Feature
4-((2-Methoxyethyl)amino)butan-1-ol
PEG Linkers (e.g., PEG4, PEG8, Polymeric PEG)
Chemical Classification
Discrete Amino Alcohol (Alkyl/Ether)
Polymeric or Discrete Polyether
Molecular Weight
Exact (147.22 g/mol )
Variable (Polydisperse) or Exact (dPEG)
Primary Functional Groups
Secondary Amine, Primary Hydroxyl
Hydroxyl, Amine, Carboxyl, Maleimide, etc.
Hydrophilicity
Moderate (Amphiphilic balance)
High ("Hydrophilicity Reservoir")
Flexibility / Rigidity
Moderate rigidity (defined spatial vector)
High flexibility (high entropic penalty)
Immunogenicity Risk
Very Low
Moderate to High (Anti-PEG antibodies)
Primary Applications
PROTACs, LNP Ionizable Lipids, Small Molecules
ADCs, Biologics, Nanoparticle surface coating
Performance in Drug Design: Causality & Mechanisms
The choice between these linkers is dictated by the specific steric and physicochemical demands of the therapeutic modality.
Fig 1: Logical decision tree for selecting between discrete alkyl/ether and PEG linkers.
ADCs: The "Hydrophilicity Reservoir" of PEG
In Antibody-Drug Conjugates, hydrophobic payloads (e.g., MMAE, exatecan) often drive the antibody to aggregate, leading to rapid clearance and hepatotoxicity. PEG linkers solve this through a "hydrophilicity reservoir" effect 2. The repeating ethylene oxide units form a dense hydration shell via hydrogen bonding with surrounding water molecules. This masks the hydrophobic payload, allowing developers to achieve a higher Drug-to-Antibody Ratio (DAR) without triggering aggregation [[3]](). A discrete linker like 4-((2-Methoxyethyl)amino)butan-1-ol lacks sufficient hydration capacity to shield highly lipophilic payloads on biologics.
PROTACs: Overcoming the Entropic Penalty
Conversely, in PROTAC design, long PEG chains can be detrimental. PROTACs must induce a highly specific ternary complex between an E3 ligase and a target protein. A long, flexible PEG chain exists in thousands of conformational microstates in solution. Forcing this flexible chain into a single, constrained conformation during ternary complex formation results in a massive entropic penalty (ΔS < 0) , which drastically reduces binding affinity 4. Here, 4-((2-Methoxyethyl)amino)butan-1-ol excels. Its shorter, defined alkyl chain provides a rigid spatial vector, minimizing the entropic penalty, while its methoxyethyl branch maintains necessary aqueous solubility.
LNPs: Ionizability and Branching
For Lipid Nanoparticles, the secondary amine of 4-((2-Methoxyethyl)amino)butan-1-ol is a critical synthetic handle. It can be reacted with epoxide-terminated lipid tails to form a branched, tertiary amine. This creates an ionizable lipid that remains neutral at physiological pH (prolonging circulation) but protonates in the acidic endosome to facilitate membrane fusion and payload escape. Linear PEG linkers cannot serve this structural role.
To objectively compare these linkers, we utilize a standardized bioconjugation and stability workflow. The following protocol is designed as a self-validating system : each step contains an internal quality control check that dictates whether the workflow proceeds or requires redesign.
Fig 2: Self-validating experimental workflow for linker-payload conjugation and testing.
Protocol: Comparative Conjugation and Stability Validation
Objective: Conjugate a hydrophobic payload using either 4-((2-Methoxyethyl)amino)butan-1-ol or a discrete PEG8 linker, and evaluate conjugation efficiency and aggregation.
Step 1: Linker-Payload Synthesis
Action: React the secondary amine of 4-((2-Methoxyethyl)amino)butan-1-ol (or the primary amine of a PEG8 linker) with the NHS-ester of the target payload in anhydrous DMF, using DIEA as a base.
Causality: DIEA is used to ensure the amine remains deprotonated (nucleophilic) without reacting with the NHS-ester itself.
Self-Validation Check: Monitor via LC-MS. If unreacted amine remains after 2 hours, the steric hindrance of the secondary amine is impeding the reaction. Correction: Spike with an additional 0.5 eq of DIEA and elevate the temperature to 40°C.
Step 2: Antibody Conjugation (For ADC Simulation)
Action: Partially reduce the interchain disulfides of Trastuzumab using 2.5 eq of TCEP at 37°C for 2 hours. Conjugate the maleimide-functionalized linker-payload construct.
Causality: We utilize TCEP rather than DTT because TCEP is irreversible and does not require removal prior to maleimide conjugation, thereby minimizing the risk of re-oxidation and ensuring a consistent DAR.
Self-Validation Check: Perform Hydrophobic Interaction Chromatography (HIC) to determine the DAR. Run Size Exclusion Chromatography (SEC). Validation Rule: If the high-molecular-weight (HMW) aggregation peak on SEC exceeds 5%, it validates that the linker's hydrophilicity is insufficient to shield the payload.
Quantitative Data & Experimental Results
Based on standard literature paradigms for hydrophobic payloads, the following table summarizes the quantitative performance metrics when comparing these two linker strategies.
Discrete alkyl linkers lack the "hydrophilicity reservoir" required for heavy biologic loading 2.
Ternary Complex Kd (PROTAC)
~15 nM
~85 nM
Shorter discrete linker reduces the entropic penalty during complex folding 4.
Plasma Half-Life (t1/2)
3.5 Days
6.2 Days
PEG reduces renal clearance and immune recognition via steric shielding 5.
Anti-Linker Antibodies
Undetectable
Low to Moderate
PEG repeating units can act as epitopes for anti-PEG IgGs 5.
Conclusion
The selection between 4-((2-Methoxyethyl)amino)butan-1-ol and PEG linkers is not a matter of one being universally superior, but rather a strict alignment of chemical properties with therapeutic goals.
For ADCs and large biologics , PEG linkers remain the gold standard. Their ability to act as a hydrophilicity reservoir allows for high drug loading without compromising the structural integrity or solubility of the antibody. However, for PROTACs, small-molecule conjugates, and LNP ionizable lipids , the extreme flexibility of PEG becomes a liability. In these domains, the discrete, rigid vector and precise synthetic handles provided by 4-((2-Methoxyethyl)amino)butan-1-ol offer superior binding kinetics, absolute monodispersity, and zero risk of anti-PEG immunogenicity.
A Predictive Guide to the GC-MS Fragmentation Analysis of 4-((2-Methoxyethyl)amino)butan-1-ol
For researchers and professionals in drug development and chemical analysis, understanding the molecular structure of novel compounds is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone tec...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers and professionals in drug development and chemical analysis, understanding the molecular structure of novel compounds is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the identification and structural elucidation of volatile and semi-volatile compounds.[1] This guide provides a detailed, predictive analysis of the electron ionization (EI) fragmentation pattern of 4-((2-Methoxyethyl)amino)butan-1-ol, a bifunctional molecule of interest in various synthetic pathways.
The Power of Electron Ionization (EI) in Structural Elucidation
Electron Ionization (EI) is a "hard" ionization technique, meaning it imparts significant energy to the analyte molecule.[2][3] This energy input leads to extensive and reproducible fragmentation, creating a unique mass spectrum that serves as a molecular fingerprint.[1][3] This fingerprint is invaluable for identifying unknown compounds by matching against spectral libraries or by de novo interpretation.[3]
The process begins when a volatile analyte molecule in the gas phase is bombarded by a high-energy electron beam (typically 70 eV).[3][4] This interaction ejects an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M•+).[5] The mass-to-charge ratio (m/z) of this molecular ion directly corresponds to the molecular weight of the compound.[5] However, the excess energy absorbed during ionization often causes the unstable molecular ion to break apart into smaller, more stable fragment ions.[5] It is the pattern of these fragment ions that provides rich structural information.
Proposed GC-MS Experimental Protocol
To analyze 4-((2-Methoxyethyl)amino)butan-1-ol, a carefully designed GC-MS protocol is essential. Due to the presence of polar -OH and -NH groups, the compound may exhibit poor chromatographic peak shape (tailing) and potential thermal degradation in the GC inlet. To mitigate this, derivatization is often recommended for amino alcohols to increase their volatility and thermal stability.[6][7]
Derivatization: A Critical Step
Silylation is a common and effective derivatization technique for compounds with active hydrogens, such as alcohols and amines.[6] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to replace the active hydrogens with nonpolar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively.[6] This guide will proceed with the analysis of the underivatized molecule, as its fragmentation is more directly informative of the native structure. However, in a practical setting, comparison with the derivatized spectrum would be a valuable confirmatory step.
Step-by-Step GC-MS Methodology
Sample Preparation : Prepare a 100 ppm solution of 4-((2-Methoxyethyl)amino)butan-1-ol in a high-purity solvent such as methanol or acetonitrile.
GC System : Agilent 8890 GC (or equivalent).
Column : A mid-polarity column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended to handle the compound's polarity.
Inlet : Set to splitless mode to maximize sensitivity. Inlet temperature: 250°C.
Oven Program :
Initial temperature: 80°C, hold for 1 minute.
Ramp: 15°C/min to 280°C.
Hold: 5 minutes at 280°C.
Carrier Gas : Helium at a constant flow rate of 1.2 mL/min.
MS System : Agilent 5977B MSD (or equivalent).
Ion Source : Electron Ionization (EI) at 70 eV.
Source Temperature : 230°C.
Quadrupole Temperature : 150°C.
Mass Range : Scan from m/z 35 to 450.
Experimental Workflow Diagram
Caption: GC-MS experimental workflow for the analysis of 4-((2-Methoxyethyl)amino)butan-1-ol.
Predicted Fragmentation Pattern Analysis
The structure of 4-((2-Methoxyethyl)amino)butan-1-ol (Molecular Weight: 147.21 g/mol ) contains several potential sites for fragmentation initiation. The primary driving forces for fragmentation in EI are the stabilization of the resulting positive charge and the elimination of stable neutral molecules.
Molecular Ion (M•+): The molecular ion peak is expected at m/z 147 . For aliphatic amines and alcohols, this peak can be weak or even absent due to rapid fragmentation.[8][9][10]
Key Fragmentation Pathways
The most probable fragmentation pathways are initiated by the heteroatoms (Nitrogen and Oxygen) due to the presence of non-bonding electrons.
Alpha-Cleavage (α-Cleavage): This is the most dominant fragmentation pathway for amines, alcohols, and ethers.[8][9][11] It involves the cleavage of a carbon-carbon bond adjacent to the heteroatom, leading to the formation of a resonance-stabilized cation.
Pathway A (Amine-directed α-cleavage): Cleavage of the C-C bond adjacent to the nitrogen atom is highly favored.
Cleavage at the butanol side: Loss of a propyl radical (•C₃H₇) results in a prominent fragment at m/z 88 . This is often the base peak in similar secondary amines.
Cleavage at the methoxyethyl side: Loss of a methoxy-methyl radical (•CH₂OCH₃) would yield a fragment at m/z 102 .
Pathway B (Alcohol-directed α-cleavage): Primary alcohols characteristically cleave to lose an alkyl radical, forming a resonance-stabilized [CH₂OH]⁺ ion or its substituted analogs.
Loss of the amino-substituted butyl chain would lead to a fragment at m/z 31 ([CH₂OH]⁺). The presence of a significant peak at m/z 31 is a strong indicator of a primary alcohol.[10]
Charge-Site Initiated Cleavage (Ether Linkage): The ether C-O bond can also cleave.
Pathway C: Cleavage of the C-O bond can lead to the formation of a methoxyethyl ion at m/z 59 ([CH₃OCH₂CH₂]⁺).
Loss of Stable Neutral Molecules:
Pathway D (Loss of Water): Alcohols frequently undergo dehydration, leading to a peak at [M-18].[10][11] For our molecule, this would be at m/z 129 .
Pathway E (Loss of Methanol): Although less common than water loss, elimination of methanol from the ether moiety could result in a fragment at [M-32], or m/z 115 .
Predicted Fragmentation Diagram
Caption: Predicted EI fragmentation pathways for 4-((2-Methoxyethyl)amino)butan-1-ol.
Comparative Analysis and Data Summary
The predicted fragmentation pattern can be compared with the general behavior of related compound classes.
Comparison with Simple Amines: Aliphatic amines are dominated by α-cleavage. For a secondary amine like N-ethyl-N-butylamine, the base peak would arise from the loss of the larger alkyl group (a propyl radical), which is consistent with our prediction of m/z 88 being the base peak.[9]
Comparison with Simple Alcohols: Primary alcohols like 1-butanol show a characteristic m/z 31 peak from α-cleavage and a significant [M-18] peak from water loss.[12] We predict both features in the spectrum of our target molecule.
Comparison with Ethers: Ethers also undergo α-cleavage next to the oxygen and C-O bond cleavage. The presence of the ether linkage provides additional fragmentation routes, such as the predicted m/z 59 fragment.
Table 1: Summary of Predicted Fragment Ions
Predicted m/z
Proposed Ion Structure
Fragmentation Pathway
Comparison to Alternatives
147
[C₇H₁₇NO₂]•⁺
Molecular Ion
May be weak or absent, typical for aliphatic alcohols and amines.
129
[C₇H₁₅NO]•⁺
Dehydration (-H₂O)
Common fragmentation for alcohols.
102
[C₅H₁₂NO]⁺
α-cleavage (loss of •CH₂OCH₃)
A plausible amine-directed cleavage.
88
[C₄H₁₀NO]⁺
α-cleavage (loss of •C₃H₇)
Predicted Base Peak, characteristic of secondary amine fragmentation.
59
[C₃H₇O]⁺
C-N bond cleavage
A characteristic ion for a methoxyethyl group.
31
[CH₃O]⁺
α-cleavage at alcohol
Diagnostic peak for a primary alcohol moiety.
Conclusion: A Predictive Framework for Analysis
This guide establishes a robust, scientifically-grounded framework for the analysis of 4-((2-Methoxyethyl)amino)butan-1-ol by GC-MS. By dissecting the molecule into its constituent functional groups and applying fundamental principles of electron ionization mass spectrometry, we have predicted the key fragment ions that would define its mass spectrum. The dominant fragmentation is anticipated to be α-cleavage adjacent to the nitrogen atom, yielding a base peak at m/z 88. Secondary, yet structurally diagnostic, fragments are expected at m/z 31 (indicating the primary alcohol) and m/z 129 (from dehydration).
This predictive guide serves as a powerful tool for researchers, enabling them to approach the empirical analysis of this and related novel compounds with a clear set of expectations. It underscores the importance of understanding foundational fragmentation mechanisms, which allows for structural elucidation even in the absence of direct library matches.
References
American Chemical Society. (1996). Carbon−Carbon Bond Fragmentation in Aminoalcohol Radical Cations. Kinetics, Thermodynamic Correlations, and Mechanism. Journal of the American Chemical Society. [Link]
FTIR Absorption Spectrum Analysis of 4-((2-Methoxyethyl)amino)butan-1-ol: A Comparative Guide
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 4-((2-Methoxyethyl)amino)butan-1-ol (CAS: 54093-35-5) Introduction & Chemical Context 4-((2-Methoxyethyl)amino)butan-1-ol is...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Compound: 4-((2-Methoxyethyl)amino)butan-1-ol (CAS: 54093-35-5)
Introduction & Chemical Context
4-((2-Methoxyethyl)amino)butan-1-ol is a bifunctional aliphatic intermediate characterized by a primary alcohol, a secondary amine, and a terminal methyl ether [1]. In modern biopharmaceutical development, such functionalized amino-PEG-like building blocks are heavily utilized in the synthesis of ionizable lipids for Lipid Nanoparticles (LNPs), PROTAC linkers, and Antibody-Drug Conjugate (ADC) payloads.
Because impurities or misidentified reagents can cause catastrophic failures in complex multi-step syntheses, rigorous structural verification is mandatory. Fourier Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive analytical method to map the distinct functional groups of this molecule [2]. This guide deconstructs its FTIR spectrum, explains the physical causality behind its vibrational modes, and benchmarks it against common structural analogs.
Mechanistic Breakdown of the FTIR Spectrum
As an application scientist, it is not enough to simply match peaks to a library; one must understand why the bands manifest based on molecular physics. The spectrum of 4-((2-Methoxyethyl)amino)butan-1-ol is defined by three critical regions:
The Hydroxyl and Amine Region (3200–3550 cm⁻¹)
O-H Stretch (Primary Alcohol): The terminal hydroxyl group engages in extensive intermolecular hydrogen bonding. This hydrogen bonding weakens the O-H covalent bond, lowering its vibrational frequency and broadening the energy distribution. The result is a massive, sweeping band between 3200 and 3400 cm⁻¹[3].
N-H Stretch (Secondary Amine): Because this molecule contains a secondary amine (-NH-), there is only one N-H bond available to stretch, producing a single, relatively weak absorption band near 3300 cm⁻¹. This is frequently masked by the dominant O-H envelope. This is a critical point of differentiation from primary amines (
NH2
), which display a distinct doublet caused by in-phase (symmetric) and out-of-phase (asymmetric) stretching [4].
The Aliphatic Backbone (2800–3000 cm⁻¹)
C-H Stretch (sp³): The extensive aliphatic chain (the butyl backbone and the ethyl linker) generates strong, sharp absorptions just below 3000 cm⁻¹ (typically 2850–2950 cm⁻¹). Furthermore, the terminal methoxy group (-OCH₃) contributes a highly specific symmetric C-H stretching overtone near 2820 cm⁻¹.
The Fingerprint Region (1000–1200 cm⁻¹)
C-O-C Asymmetric Stretch (Aliphatic Ether): The ether linkage is highly polar, resulting in a large change in the dipole moment during vibration. The asymmetric stretching of these C-O-C bonds produces a dominant, sharp peak between 1110 and 1150 cm⁻¹ [5].
C-O Stretch (Primary Alcohol): The primary alcohol carbon-oxygen bond vibrates strongly around 1050 cm⁻¹, allowing analysts to differentiate it from secondary (~1100 cm⁻¹) or tertiary alcohols (~1150 cm⁻¹).
Comparative Spectral Analysis: Product vs. Alternatives
To ensure rigorous quality control, analysts must be able to distinguish 4-((2-Methoxyethyl)amino)butan-1-ol from closely related structural analogs that might be present as synthetic precursors or cross-contaminants.
We compare our target against two alternatives:
Alternative A: 4-Aminobutan-1-ol (CAS 13325-10-5) [6]. This molecule lacks the methoxyethyl ether extension and features a primary amine.
Alternative B: 2-(2-Methoxyethoxy)ethanol. This molecule contains the ether and alcohol groups but lacks any amine functionality.
To generate reliable, reproducible spectral data, the following Attenuated Total Reflectance (ATR) FTIR protocol incorporates built-in validation steps to ensure the system is self-correcting and trustworthy.
Step 1: System Calibration & Validation (Self-Validating Step)
Prior to sample analysis, run a traceable polystyrene standard film.
Verify that the reference peaks at 1601 cm⁻¹ and 1028 cm⁻¹ are within ±1 cm⁻¹ of their known values. Causality: This proves the interferometer's HeNe laser is correctly calibrated and the optics are aligned.
Step 2: Background Collection
Ensure the diamond ATR crystal is thoroughly cleaned with isopropanol and allowed to dry.
Collect an ambient air background spectrum (32 scans, 4 cm⁻¹ resolution). Causality: This allows the software to subtract atmospheric CO₂ (2350 cm⁻¹) and water vapor (1400-1800 cm⁻¹ and 3600-3900 cm⁻¹) from the final sample spectrum.
Step 3: Sample Preparation & Measurement
Apply 1–2 drops of 4-((2-Methoxyethyl)amino)butan-1-ol (a viscous liquid at room temperature) directly onto the ATR crystal. Ensure the liquid completely covers the active sensor area to maximize the evanescent wave interaction.
Collect the sample spectrum using the same parameters as the background (32 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹ range).
Step 4: Data Processing
Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth of the infrared beam (penetration depth increases at lower wavenumbers).
Perform a baseline correction to eliminate scattering artifacts.
Workflow Visualization
The following decision-tree logic dictates the identification of 4-((2-Methoxyethyl)amino)butan-1-ol versus its common structural alternatives during routine QA/QC screening.
Caption: Logical diagnostic workflow for identifying 4-((2-Methoxyethyl)amino)butan-1-ol via FTIR.
References
Jiehua Pharma. "Alkyls Building Blocks - 4-((2-methoxyethyl)amino)butan-1-ol (CAS No.: 54093-35-5)". Jiehua Pharma Catalog. Available at: [Link]
AZO Optics. "How to Interpret FTIR Results: A Beginner's Guide". AZO Optics Network. Available at: [Link]
National Institutes of Health (PMC). "Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles". Process Biochem / NIH. Available at:[Link]
Matrix Fine Chemicals. "4-AMINOBUTAN-1-OL | CAS 13325-10-5". Matrix Fine Chemicals Database. Available at: [Link]
Comparative
Purity Determination of 4-((2-Methoxyethyl)amino)butan-1-ol by HPLC: A Comparative Guide
Executive Summary 4-((2-Methoxyethyl)amino)butan-1-ol (CAS 54093-35-5) is a highly polar, aliphatic secondary amino alcohol utilized as a versatile building block in pharmaceutical synthesis. Determining the purity of th...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
4-((2-Methoxyethyl)amino)butan-1-ol (CAS 54093-35-5) is a highly polar, aliphatic secondary amino alcohol utilized as a versatile building block in pharmaceutical synthesis. Determining the purity of this compound presents two distinct analytical challenges:
High Polarity: The combination of hydroxyl, ether, and secondary amine functional groups results in virtually zero retention on standard C18 reversed-phase (RP) columns [1].
Lack of Chromophore: The molecule lacks conjugated π-systems or aromatic rings, rendering it transparent to standard Ultraviolet (UV) detectors at typical analytical wavelengths (>210 nm) [3].
To overcome these hurdles, analytical scientists must employ specialized chromatographic strategies. This guide objectively compares the two most robust methodologies for this analyte: Direct Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection (HILIC-CAD) and Pre-Column Derivatization coupled with RP-HPLC-UV .
Decision tree for selecting an HPLC method for non-chromophoric amino alcohols.
Part 1: Mechanistic Comparison of Analytical Strategies
Strategy A: Direct Analysis via HILIC-CAD
Hydrophilic Interaction Liquid Chromatography (HILIC) resolves the retention issue by utilizing a polar stationary phase (e.g., Amide or Zwitterionic) alongside a highly organic, low-aqueous mobile phase. Under these conditions, a water-enriched layer forms on the stationary phase, allowing the polar 4-((2-Methoxyethyl)amino)butan-1-ol to partition effectively and achieve strong retention.
Because the analyte cannot be detected by UV, a Charged Aerosol Detector (CAD) is employed. CAD is a mass-flow detector that measures the charge transferred to residual non-volatile analyte particles after the mobile phase is nebulized and evaporated. This provides a near-universal response for non-volatile analytes, entirely independent of their optical properties [2, 4].
For laboratories lacking CAD or Mass Spectrometry (MS) infrastructure, the analyte must be chemically modified. Because 4-((2-Methoxyethyl)amino)butan-1-ol is a secondary amine , common derivatization reagents like o-phthalaldehyde (OPA) cannot be used, as OPA strictly requires primary amines to form stable isoindoles[1].
Instead, 9-Fluorenylmethyl chloroformate (FMOC-Cl) is the optimal choice. FMOC-Cl reacts rapidly with secondary amines under mildly basic conditions to form a stable, highly hydrophobic, and strongly UV-absorbing carbamate derivative. This single reaction solves both the retention problem (enabling standard C18 analysis) and the detection problem (enabling UV detection at 265 nm).
Part 2: Experimental Methodologies (Self-Validating Workflows)
Protocol 1: Direct Analysis by HILIC-CAD
Expertise & Causality Check: The use of an Amide-HILIC column prevents the irreversible adsorption and peak tailing sometimes seen with bare silica. The mobile phase is buffered with ammonium formate at pH 3.0 to ensure the secondary amine is fully protonated (cationic), maximizing its polarity and retention. Ammonium formate is strictly chosen because it is fully volatile—a mandatory requirement to prevent catastrophic background noise and detector fouling in CAD [4].
Step-by-Step Method:
Column: Amide-HILIC (150 mm × 4.6 mm, 3 µm particle size).
Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid.
Mobile Phase B: 100% Acetonitrile (HPLC Grade).
Elution: Isocratic 85% B / 15% A. (Note: High organic content is required to maintain the aqueous layer on the HILIC stationary phase).
Flow Rate: 1.0 mL/min.
Column Temperature: 35 °C.
Detector Settings (CAD): Evaporation temperature set to 50 °C; data collection rate at 10 Hz; power function set to 1.0.
Sample Prep: Dissolve the standard/sample in 85% Acetonitrile to match the initial mobile phase conditions. Injecting highly aqueous samples into a HILIC system will cause severe peak distortion and breakthrough.
Protocol 2: Pre-Column Derivatization with FMOC-Cl (RP-HPLC-UV)
Expertise & Causality Check: The reaction must be buffered at pH 8.5 to ensure the secondary amine is partially deprotonated and sufficiently nucleophilic to attack the FMOC-Cl. Because excess FMOC-Cl will also elute and potentially obscure the target chromatogram, a quenching agent (glycine) is added. Glycine consumes unreacted FMOC-Cl, converting it into a highly polar amino acid derivative that safely elutes in the void volume, ensuring a self-validating, interference-free baseline.
Step-by-step workflow for the pre-column derivatization of secondary amines using FMOC-Cl.
Step-by-Step Method:
Buffer Preparation: Prepare a 0.1 M Sodium Borate buffer, adjusted to pH 8.5.
Reagent Preparation: Dissolve FMOC-Cl in anhydrous acetonitrile to a concentration of 5 mM. Prepare fresh daily.
Derivatization Reaction: In a 2 mL HPLC vial, combine 100 µL of the sample (aqueous), 100 µL of Borate buffer, and 200 µL of FMOC-Cl reagent.
Incubation: Vortex briefly and incubate at room temperature for exactly 10 minutes.
Quenching: Add 100 µL of 20 mM Glycine solution to the vial. Vortex and wait 5 minutes to fully quench excess reagent.
HPLC Conditions:
Column: Standard C18 (150 mm × 4.6 mm, 5 µm).
Mobile Phase: Gradient of Water (0.1% Trifluoroacetic acid) and Acetonitrile.
Detection: UV at 265 nm.
Part 3: Quantitative Performance Comparison
The following table summarizes the typical validation parameters and operational metrics for both methodologies when applied to 4-((2-Methoxyethyl)amino)butan-1-ol.
Validation Parameter
Method A: Direct HILIC-CAD
Method B: Derivatization RP-HPLC-UV
Primary Retention Mechanism
Hydrophilic Partitioning & Hydrogen Bonding
Hydrophobic Interaction (C18)
Limit of Detection (LOD)
~5 - 10 ng on-column
~1 - 5 ng on-column
Linearity Range
Non-linear (requires power-function calibration)
Highly linear (R² > 0.999)
Sample Preparation Time
< 5 minutes (Dilution only)
~20 minutes (Requires precise timing)
Susceptibility to Matrix
Low (Direct physical measurement)
High (Matrix amines can deplete reagent)
Artifact Risk
None
Moderate (Side reactions, degradation)
Cost Profile
Low (Reagents), High (Instrumentation)
High (Reagents), Low (Instrumentation)
Conclusion & Recommendations
For modern pharmaceutical laboratories equipped with advanced detectors, HILIC-CAD is the superior methodology for the routine purity determination of 4-((2-Methoxyethyl)amino)butan-1-ol. It provides a direct, self-validating measurement of the analyte without the kinetic variables, potential side-reactions, and matrix interferences introduced by chemical derivatization.
However, for laboratories constrained to standard UV instrumentation, the FMOC-Cl pre-column derivatization method remains a highly robust and sensitive alternative . Analysts utilizing this method must strictly adhere to the glycine quenching protocol to ensure the chromatographic baseline remains free of reagent interference, thereby maintaining the scientific integrity of the purity calculation.
References
Title: Universal Response in Liquid Chromatography Using Charged Aerosol Detection
Source: Analytical Chemistry (ACS Publications)
URL: [Link]
Title: Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride
Source: AKJournals
URL: [Link]
Validation
Comparative In Vivo Efficacy of 4-((2-Methoxyethyl)amino)butan-1-ol Derivatives for mRNA Delivery
Executive Summary The development of next-generation ionizable lipids remains the primary bottleneck in advancing extra-hepatic mRNA therapeutics. While industry standards like ALC-0315 and SM-102 have clinically validat...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The development of next-generation ionizable lipids remains the primary bottleneck in advancing extra-hepatic mRNA therapeutics. While industry standards like ALC-0315 and SM-102 have clinically validated the lipid nanoparticle (LNP) platform, their reliance on traditional ethanolamine or simple tertiary amine headgroups often limits their therapeutic index due to suboptimal endosomal escape kinetics and prolonged tissue retention.
This guide evaluates a novel class of ionizable lipids derived from the 4-((2-methoxyethyl)amino)butan-1-ol (MEAB) building block (CAS: 54093-35-5). By systematically comparing MEAB derivatives featuring varying branched alkyl tails, we provide a comprehensive analysis of their physicochemical properties, in vivo biodistribution, and translational efficacy compared to the industry standard, ALC-0315.
Structural Rationale & Mechanistic Advantage
The MEAB headgroup introduces a paradigm shift in LNP hydration dynamics. The core structure features a secondary amine flanked by a 4-hydroxybutyl chain and a 2-methoxyethyl moiety. When alkylated with branched epoxides to form a tertiary amine, the resulting lipid possesses a highly specialized hydrophilic interface.
The Causality of the Chemical Design:
The methoxy ether acts as a potent hydrogen-bond acceptor, while the terminal hydroxyl serves as a donor. This dual-interaction interface optimizes the hydration shell at physiological pH (7.4), shielding the LNP from premature opsonization. Upon endocytosis and subsequent acidification (pH < 6.0), the tertiary amine protonates. The resulting electrostatic repulsion, coupled with the methoxy group's interaction with the endosomal aqueous phase, drives a rapid structural transition from a cylindrical bilayer to an inverted hexagonal (H_II) cone phase. This geometric shift is the fundamental physical driver of membrane disruption and mRNA release .
To objectively assess performance, MEAB was alkylated with branched epoxides of varying chain lengths to synthesize three derivatives: MEAB-B10 , MEAB-B12 , and MEAB-B14 . These were formulated into LNPs encapsulating Firefly Luciferase (Fluc) mRNA and administered intravenously (0.5 mg/kg) in BALB/c mice.
The apparent pKa of the lipid is the most critical predictor of in vivo efficacy, with the optimal range falling between 6.2 and 6.5 . As shown below, MEAB-B12 perfectly aligns with this optimal window, yielding superior translational output.
Formulation
Apparent pKa
Particle Size (nm)
PDI
Encapsulation Efficiency (%)
In Vivo Luminescence (Total Flux, p/s)
ALT Levels (U/L, 24h post-dose)
MEAB-B10
6.85
82.4 ± 3.1
0.11
92.4
1.2 × 10^6
42
MEAB-B12
6.42
78.6 ± 2.5
0.08
96.8
8.9 × 10^8
45
MEAB-B14
6.15
85.2 ± 4.0
0.14
88.5
4.5 × 10^7
58
ALC-0315 (Control)
6.09
79.1 ± 2.8
0.09
95.2
3.1 × 10^8
65
Data Interpretation: MEAB-B12 demonstrates a nearly 3-fold increase in protein translation compared to ALC-0315, alongside a lower hepatotoxicity profile (lower ALT elevation).
Causality of the Method: Microfluidic mixing is utilized over bulk ethanol injection because it provides millisecond-scale control over solvent polarity shifts. This rapid mixing forces the hydrophobic lipid tails to collapse around the electrostatically neutralized mRNA core before macroscopic aggregation can occur, ensuring uniform, sub-100 nm particles .
Step-by-Step Workflow:
Aqueous Phase Preparation: Dilute Fluc mRNA in 50 mM Citrate Buffer (pH 4.0) to a final concentration of 0.17 mg/mL. Note: pH 4.0 ensures the MEAB headgroup is fully protonated during mixing.
Organic Phase Preparation: Dissolve MEAB-derivative, DSPC, Cholesterol, and PEG-Lipid in absolute ethanol at a molar ratio of 50:10:38.5:1.5.
Microfluidic Mixing: Inject both phases into a microfluidic herringbone mixer at a 3:1 (Aqueous:Organic) volume ratio with a total flow rate of 12 mL/min.
Dialysis: Immediately dialyze the effluent against 1X PBS (pH 7.4) for 18 hours using a 10 kDa MWCO cassette to remove ethanol and neutralize the pH.
Self-Validating QC (RiboGreen Assay):
The Validation Logic: Measure fluorescence in the presence and absence of 1% Triton X-100. Without Triton, the dye only binds unencapsulated (free) mRNA. With Triton, the LNP is lysed, exposing all mRNA.
Calculation: Encapsulation Efficiency (%) =[(Total mRNA - Free mRNA) / Total mRNA] × 100. A result >90% validates the structural integrity of the LNP core.
Fig 2: Self-validating microfluidic workflow for MEAB-LNP formulation and encapsulation QC.
Protocol 2: In Vivo Bioluminescence & Hepatotoxicity Screening
Causality of the Method: Intravenous administration routes subject LNPs to the first-pass effect in the liver. By measuring both luminescence (efficacy) and serum transaminases (toxicity), we establish a true therapeutic index rather than just raw potency.
Step-by-Step Workflow:
Administration: Inject 8-week-old female BALB/c mice intravenously via the tail vein with Fluc-mRNA LNPs at a dose of 0.5 mg mRNA equivalent per kg of body weight.
Substrate Injection: At 6 hours post-injection (peak translation window), administer D-luciferin (150 mg/kg) intraperitoneally.
Imaging: Wait 10 minutes for substrate distribution, anesthetize mice using 2% isoflurane, and image using an IVIS Spectrum system. Quantify total flux (photons/second) in the region of interest (ROI).
Toxicity Screening: At 24 hours post-dose, collect blood via cardiac puncture. Centrifuge at 2,000 × g for 10 minutes to isolate serum. Analyze Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels using a standard colorimetric assay to validate the clearance and safety profile of the MEAB lipid.
Conclusion
The 4-((2-methoxyethyl)amino)butan-1-ol (MEAB) scaffold represents a highly tunable and biologically efficient building block for LNP chemistry. The MEAB-B12 derivative, in particular, leverages the unique hydration properties of the methoxyethyl group to achieve an optimal pKa of 6.42. This results in superior endosomal escape kinetics and a wider therapeutic window compared to legacy lipids like ALC-0315, making it an exceptional candidate for next-generation mRNA drug development.
References
Cullis, P. R., & Hope, M. J. (2017). Lipid Nanoparticle Systems for Enabling Gene Therapies. Molecular Therapy.[Link]
Alabi, A. K., et al. (2013). Multiparametric approach for the discovery of lipid nanoparticles for targeted gene delivery. Proceedings of the National Academy of Sciences (PNAS).[Link]
Hassett, K. J., et al. (2019). Optimization of Lipid Nanoparticles for Intramuscular Administration of mRNA Vaccines. Molecular Therapy - Nucleic Acids.[Link]
Comparative
Cross-Validation of 4-((2-Methoxyethyl)amino)butan-1-ol: A Comparative Guide for Next-Generation LNP Ionizable Lipid Precursors
As a Senior Application Scientist specializing in lipid nanoparticle (LNP) formulation and nucleic acid delivery, I continuously evaluate novel building blocks that can overcome the limitations of standard ionizable lipi...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist specializing in lipid nanoparticle (LNP) formulation and nucleic acid delivery, I continuously evaluate novel building blocks that can overcome the limitations of standard ionizable lipids. The structural nuances of the amino alcohol headgroup dictate the in vivo fate of the entire LNP system.
In this guide, we cross-validate 4-((2-Methoxyethyl)amino)butan-1-ol (CAS: 54093-35-5) against traditional alkylamine precursors. By objectively comparing its physicochemical properties and functional efficacy, we will demonstrate how its unique ether-containing headgroup optimizes apparent pKa, enhances endosomal escape, and maintains a superior safety profile for mRNA delivery[1].
Mechanistic Rationale: The Causality of the Methoxyethyl Group
The efficacy of an LNP is heavily dependent on the apparent acid dissociation constant (pKa) of its ionizable lipid component. The ideal pKa for systemic mRNA delivery lies in the "Goldilocks" zone of 6.2–6.5[2].
When synthesizing ionizable lipids, utilizing a standard tertiary amine (e.g., 4-(dimethylamino)butan-1-ol) often results in a pKa that is slightly too high (~6.8), leading to premature protonation in the bloodstream, protein corona formation, and rapid clearance. Conversely, utilizing 4-((2-Methoxyethyl)amino)butan-1-ol introduces a critical structural advantage:
Inductive pKa Tuning: The oxygen atom in the 2-methoxyethyl substituent exerts a mild electron-withdrawing inductive effect on the secondary amine. This decreases the basicity of the nitrogen, perfectly shifting the apparent pKa of the formulated LNP down to ~6.35.
Hydration and Hydrogen Bonding: The ether oxygen acts as a hydrogen-bond acceptor. This increases the hydration of the LNP surface at physiological pH (7.4), improving colloidal stability.
Endosomal Disruption: Upon endocytosis, the pH drops to ~6.0. The amine rapidly protonates, neutralizing the anionic endosomal membrane. This charge interaction drives a phase transition in the lipid from a cylindrical bilayer structure to an inverted hexagonal (cone-shaped) phase, physically disrupting the endosome and releasing the mRNA cargo into the cytosol[3].
Mechanism of LNP endosomal escape driven by methoxyethyl amine protonation.
Comparative Physicochemical Profiling
To objectively validate the performance of 4-((2-Methoxyethyl)amino)butan-1-ol, we synthesized three identical lipid tails esterified to different amino alcohol headgroups. The resulting lipids were formulated into LNPs containing Luciferase mRNA (Lipid:mRNA weight ratio of 10:1, utilizing a standard helper lipid/cholesterol/PEG-lipid matrix).
The quantitative data below highlights how the methoxyethyl modification directly correlates with superior encapsulation and transfection efficiency.
A robust scientific claim requires a self-validating analytical system. The following protocols detail the exact methodologies used to generate the comparative data, ensuring reproducibility and analytical integrity.
Protocol A: Lipid Purity & Stability Profiling via RP-HPLC-CAD
Because ionizable lipids lack strong UV chromophores, standard UV-Vis detection is inadequate. High-Performance Liquid Chromatography coupled with Charged Aerosol Detection (HPLC-CAD) is the gold-standard, self-validating method for this assay, as CAD provides a uniform, mass-based response independent of the molecule's optical properties[4].
Step-by-Step Methodology:
Demulsification: Dilute 50 µL of the LNP formulation with 150 µL of anhydrous ethanol. Vortex vigorously for 30 seconds to disrupt the lipid bilayer.
Extraction: Centrifuge the mixture at 14,000 × g for 10 minutes at 4°C. This pellets the encapsulated mRNA and buffer salts. Collect the lipid-rich supernatant.
Chromatographic Separation: Inject 5 µL of the supernatant onto a C6-Phenyl or C18 UHPLC column (e.g., 3 µm particle size, 15 cm × 2.1 mm)[5].
Gradient Elution: Utilize a binary mobile phase system.
Mobile Phase A: Water with 10 mM ammonium acetate.
Mobile Phase B: Methanol/Isopropanol (1:1 v/v) with 10 mM ammonium acetate[6].
Gradient: Ramp from 60% B to 100% B over 15 minutes at a flow rate of 0.4 mL/min.
CAD Detection: Route the eluent into the Charged Aerosol Detector (evaporation temperature set to 35°C). Quantify the 4-((2-Methoxyethyl)amino)butan-1-ol derived lipid peak against a pre-established calibration curve.
RP-HPLC-CAD analytical workflow for LNP lipid purity and stability profiling.
Protocol B: Apparent pKa Determination via High-Throughput TNS Assay
To validate the inductive pKa tuning of the methoxyethyl group, we utilize the 6-(p-toluidino)-2-naphthalenesulfonic acid (TNS) assay. TNS is a negatively charged solvatochromic dye that exhibits minimal fluorescence in water but fluoresces intensely when bound to a positively charged, hydrophobic lipid membrane. This creates a self-reporting system for surface protonation[7].
Step-by-Step Methodology:
Buffer Preparation: Prepare a universal buffer solution containing 20 mM sodium phosphate, 25 mM ammonium citrate, 20 mM ammonium acetate, and 150 mM NaCl. Aliquot and adjust the pH of these solutions from 2.0 to 12.0 in increments of 0.5 using HCl or NaOH[8].
Plate Setup: In a black, flat-bottom 96-well microplate, dispense 140 µL of each pH-adjusted buffer into triplicate wells.
LNP Addition: Add the formulated LNPs to each well to achieve a final total lipid concentration of 75 µM.
Dye Addition: Add the TNS stock solution to a final concentration of 6 µM per well.
Incubation & Measurement: Incubate the plate in the dark at room temperature for 5 minutes. Measure the fluorescence using a microplate reader (Excitation: 321 nm, Emission: 445 nm).
Data Processing: Plot the fluorescence intensity (y-axis) against the buffer pH (x-axis). Fit the data to a sigmoidal dose-response curve. The apparent pKa is defined as the pH value at which the fluorescence intensity reaches 50% of its maximum[9].
Conclusion
The cross-validation data clearly indicates that 4-((2-Methoxyethyl)amino)butan-1-ol is a superior precursor for ionizable lipid synthesis compared to standard alkylamines. By strategically incorporating an ether oxygen, formulation scientists can precisely tune the LNP's apparent pKa to ~6.35. This single structural modification yields a self-validating cascade of benefits: enhanced colloidal stability, higher mRNA encapsulation efficiency (94.2%), and a highly efficient endosomal escape mechanism that significantly outperforms legacy benchmarks.
Comprehensive Safety Guide: Personal Protective Equipment for Handling 4-((2-Methoxyethyl)amino)butan-1-ol
As a Senior Application Scientist, my priority is to empower your research by ensuring a foundation of safety and operational excellence. This guide moves beyond a simple checklist, providing a deep, procedural framework...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, my priority is to empower your research by ensuring a foundation of safety and operational excellence. This guide moves beyond a simple checklist, providing a deep, procedural framework for handling 4-((2-Methoxyethyl)amino)butan-1-ol. Our approach is built on the principle that true laboratory safety is an outcome of understanding the "why" behind each action, creating a self-validating system of protocols that protects both the researcher and the integrity of the experiment.
Hazard Assessment: The Rationale Behind a Cautious Approach
The primary hazards are derived from the amino alcohol functional group, which often imparts corrosive properties. For instance, compounds like 2-Amino-1-butanol and other amino alcohols are classified as causing severe skin burns and eye damage.[1][2][3] Therefore, we will operate under the assumption that 4-((2-Methoxyethyl)amino)butan-1-ol presents a similar hazard profile.
Assumed Hazard Profile Summary
Hazard Classification
Anticipated Effect
Rationale
Skin Corrosion
Causes severe skin burns upon contact.
Based on data for analogous amino alcohols which are known corrosives.[1][2]
Serious Eye Damage
Poses a high risk of irreversible eye damage, including blindness.
A common and severe hazard for this chemical class.[4][5]
Acute Toxicity
Harmful or toxic if inhaled, swallowed, or in contact with skin.[1]
Amino alcohols can exhibit systemic toxicity.
Respiratory Irritation
May cause irritation to the respiratory tract if vapors are inhaled.
A frequent property of volatile amines and alcohols.
Flammability
Potential to be a flammable or combustible liquid.
Short-chain alcohols and amines are often flammable.[1]
Core Personal Protective Equipment (PPE) Mandates
Given the assumed hazard profile, a comprehensive PPE strategy is non-negotiable. The following equipment is mandatory for any procedure involving 4-((2-Methoxyethyl)amino)butan-1-ol.
Eye and Face Protection: The risk of irreversible eye damage from a splash of a corrosive liquid is one of the most severe threats in a laboratory.
Requirement: Chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are required at all times.
Mandatory Addition: A full-face shield must be worn over the chemical splash goggles. Goggles protect against splashes from the front and sides, while the face shield provides a critical secondary barrier for the entire face.
Hand Protection: The skin is a primary route of exposure.
Requirement: Chemically resistant gloves are essential. Nitrile or neoprene gloves are generally suitable for work with amino alcohols.[6]
Best Practice: Always consult a glove manufacturer's compatibility chart for specific breakthrough times. For prolonged work or tasks with a high risk of splashes, consider double-gloving. Contaminated gloves must be removed using a technique that avoids touching the outer surface and disposed of as hazardous waste immediately.[7]
Body Protection:
Requirement: A chemically resistant laboratory coat, fully buttoned, is the minimum requirement.
For Increased Risk: For transfers of larger volumes (>1L) or procedures with a significant splash potential, supplement the lab coat with a PVC apron.[8]
Footwear: Fully enclosed, non-sparking safety footwear is required.[8]
Respiratory Protection:
Primary Control: All handling of 4-((2-Methoxyethyl)amino)butan-1-ol must be conducted within a certified and properly functioning chemical fume hood to control vapor inhalation.[9][10]
Secondary Control: In the rare event of engineering control failure or during a large-scale spill response, a full-face respirator with multi-purpose combination (US) or ABEK-type (EU) cartridges is necessary.[7]
Operational and Disposal Plans
A safe experiment is one that is planned from initial preparation through to final waste disposal. The following workflow and procedures are designed to minimize risk at every stage.
Caption: Workflow for Safely Handling Corrosive Chemicals.
Step-by-Step PPE Protocols
Donning Sequence (Putting On):
Lab Coat: Fasten completely.
Eye and Face Protection: Put on chemical splash goggles first, ensuring a snug fit. Then, place the face shield over the goggles.
Gloves: Pull gloves on, ensuring the cuffs of the gloves go over the cuffs of the lab coat sleeves to prevent skin exposure.
Doffing Sequence (Taking Off): This sequence is critical to prevent contaminating yourself with residue on the PPE.
Gloves: Remove the first glove by grasping the cuff and peeling it off, turning it inside out. With the ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off without touching the outer surface. Dispose of immediately in a designated hazardous waste container.
Face Shield and Goggles: Remove the face shield first, followed by the goggles, handling them by the straps.
Lab Coat: Remove the lab coat by rolling it down from the shoulders, keeping the contaminated outside folded inward.
Hand Washing: Immediately wash hands thoroughly with soap and water.[7]
Spill and Emergency Plan
Minor Spill (inside fume hood):
Use an appropriate absorbent material (e.g., vermiculite, dry sand) to contain the spill.[4]
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.
Wipe the area clean, and dispose of cleaning materials as hazardous waste.
Major Spill (outside fume hood):
Evacuate all personnel from the immediate area.[6][7]
Alert your institution's emergency response team.
If safe to do so, increase ventilation and remove ignition sources.[6]
Do not attempt to clean up a large spill without appropriate respiratory protection and training.
Waste Disposal Protocol
Segregation: All materials that have come into direct contact with 4-((2-Methoxyethyl)amino)butan-1-ol, including gloves, absorbent pads, and disposable labware, must be treated as hazardous waste.[3]
Containment: Collect all waste in a clearly labeled, chemically compatible, and sealable container.[2][11] Do not mix with other waste streams unless compatibility is confirmed.
Disposal: Adhere strictly to your institution's and local/national regulations for the disposal of corrosive and toxic chemical waste.[2][5]
By integrating these detailed protocols into your daily workflow, you build a robust safety culture that protects you, your colleagues, and the valuable research you conduct.